molecular formula C29H27N5O2 B15612050 AZ14133346

AZ14133346

カタログ番号: B15612050
分子量: 477.6 g/mol
InChIキー: SVLLKLFGGWAXTK-OKHPUOTASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ14133346 is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H27N5O2

分子量

477.6 g/mol

IUPAC名

1-[(3S)-3-[3-[3-[(E)-2-(5-cyclopropyl-1,3-oxazol-2-yl)ethenyl]phenyl]-4-pyridin-4-ylpyrazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C29H27N5O2/c1-2-28(35)33-15-12-24(18-33)34-19-25(21-10-13-30-14-11-21)29(32-34)23-5-3-4-20(16-23)6-9-27-31-17-26(36-27)22-7-8-22/h2-6,9-11,13-14,16-17,19,22,24H,1,7-8,12,15,18H2/b9-6+/t24-/m0/s1

InChIキー

SVLLKLFGGWAXTK-OKHPUOTASA-N

製品の起源

United States

Foundational & Exploratory

AZ14133346: A Potent and Selective Inhibitor of EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZ14133346 is a promising therapeutic agent identified as a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and available preclinical data, designed to inform researchers and drug development professionals in the field of oncology.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one. Its chemical formula is C29H27N5O2, and it has a molecular weight of 477.57 g/mol .

Mechanism of Action and Biological Activity

This compound is specifically designed to target EGFR proteins harboring exon 20 insertion mutations, a class of mutations notoriously resistant to standard EGFR tyrosine kinase inhibitors (TKIs). These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in cancer cells.

The primary downstream signaling cascades activated by EGFR are the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the RAS/RAF/MEK/ERK pathways. By selectively inhibiting the mutated EGFR, this compound effectively blocks these downstream pathways, thereby impeding tumor growth.

Preclinical Data

To date, the publicly available quantitative data for this compound is limited. The compound has demonstrated potent and selective inhibition of EGFR Exon20 insertions with a reported half-maximal inhibitory concentration (IC50) of 85 nM. Further studies are required to establish a comprehensive kinase selectivity profile and to evaluate its efficacy across a broader range of cancer cell lines.

Parameter Value Assay Type
IC50 (EGFR Exon 20 Insertions)85 nMBiochemical Assay

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet publicly available. However, standard methodologies for characterizing kinase inhibitors of this nature would typically include the following:

Kinase Inhibition Assays

Biochemical assays are crucial for determining the potency and selectivity of a kinase inhibitor. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay . In this assay, the recombinant EGFR kinase domain (both wild-type and various exon 20 insertion mutants) is incubated with the inhibitor at varying concentrations, a substrate peptide, and ATP. The extent of substrate phosphorylation is then measured using fluorescence, allowing for the calculation of IC50 values.

Cell-Based Proliferation Assays

To assess the cellular activity of the inhibitor, cell proliferation assays are performed using cancer cell lines engineered to express specific EGFR exon 20 insertion mutations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period, MTT is added, which is converted to formazan (B1609692) by metabolically active cells. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. This data is then used to determine the IC50 of the compound in a cellular context.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Structure_Verification Structure Verification Compound_Synthesis->Structure_Verification Kinase_Assay Kinase Inhibition Assay (e.g., HTRF) Structure_Verification->Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Proliferation Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Cell_Proliferation->Pathway_Analysis Xenograft_Models Xenograft Tumor Models Pathway_Analysis->Xenograft_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Models->PK_PD_Studies

Figure 2: General workflow for the preclinical evaluation of a kinase inhibitor like this compound.

AZ14133346: A Deep Dive into the Discovery and Synthesis of a Novel EGFR Exon 20 Insertion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14133346 has emerged as a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations, a challenging target in non-small cell lung cancer (NSCLC). This technical whitepaper provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. We detail the experimental protocols for its chemical synthesis and biological evaluation, present key quantitative data in a structured format, and visualize the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in NSCLC. While inhibitors targeting common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have demonstrated significant clinical benefit, tumors harboring insertions in exon 20 are largely resistant to currently approved EGFR tyrosine kinase inhibitors (TKIs). These insertions induce conformational changes in the ATP-binding pocket, hindering the efficacy of existing drugs.

This compound, developed by AstraZeneca, represents a significant advancement in addressing this unmet medical need. It is a novel, selective inhibitor designed to target the unique structural features of EGFR exon 20 insertion mutants.

Discovery and Mechanism of Action

This compound was identified through a dedicated drug discovery program aimed at developing selective inhibitors for EGFR exon 20 insertion mutations. A key publication, "Discovery and Optimization of Potent, Efficacious and Selective Inhibitors Targeting EGFR Exon20 Insertion Mutations," published in the Journal of Medicinal Chemistry in 2024, outlines the discovery process.

The mechanism of action of this compound is distinct from many existing EGFR TKIs. It selectively binds to an inactive, C-helix-out conformation of the EGFR kinase domain. This mode of binding is crucial for its selectivity for the exon 20 insertion mutants over the wild-type (WT) receptor, which is anticipated to result in a more favorable therapeutic window with reduced WT-EGFR mediated toxicities.

Signaling Pathway

Mutant EGFR with exon 20 insertions leads to constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation and survival. This compound, by inhibiting the mutant receptor, effectively blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant EGFR (Exon20Ins) Mutant EGFR (Exon20Ins) RAS RAS Mutant EGFR (Exon20Ins)->RAS PI3K PI3K Mutant EGFR (Exon20Ins)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->Mutant EGFR (Exon20Ins) Inhibition Synthesis_Workflow Starting Materials Starting Materials Step 1: Coupling Step 1: Coupling Starting Materials->Step 1: Coupling Reagents, Solvent, Temp Intermediate A Intermediate A Step 1: Coupling->Intermediate A Step 2: Modification Step 2: Modification Intermediate A->Step 2: Modification Reagents, Solvent, Temp Intermediate B Intermediate B Step 2: Modification->Intermediate B Step 3: Final Coupling Step 3: Final Coupling Intermediate B->Step 3: Final Coupling Reagents, Solvent, Temp Crude this compound Crude this compound Step 3: Final Coupling->Crude this compound Purification (Chromatography) Purification (Chromatography) Crude this compound->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Characterization (NMR, MS) Characterization (NMR, MS) This compound->Characterization (NMR, MS) Biological_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant Mutant EGFR Recombinant Mutant EGFR Kinase Reaction (ATP, Substrate) Kinase Reaction (ATP, Substrate) Recombinant Mutant EGFR->Kinase Reaction (ATP, Substrate) Add this compound (Dose-Response) Add this compound (Dose-Response) Kinase Reaction (ATP, Substrate)->Add this compound (Dose-Response) Measure Phosphorylation Measure Phosphorylation Add this compound (Dose-Response)->Measure Phosphorylation Calculate IC50 Calculate IC50 Measure Phosphorylation->Calculate IC50 Culture EGFR Mutant & WT Cell Lines Culture EGFR Mutant & WT Cell Lines Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Culture EGFR Mutant & WT Cell Lines->Treat with this compound (Dose-Response) Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with this compound (Dose-Response)->Incubate (e.g., 72h) Measure Cell Viability Measure Cell Viability Incubate (e.g., 72h)->Measure Cell Viability Calculate GI50 & Selectivity Calculate GI50 & Selectivity Measure Cell Viability->Calculate GI50 & Selectivity

AZ14133346: A Technical Overview of a Novel EGFR Exon 20 Insertion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ14133346, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations. This document details the compound's known properties, its mechanism of action within the EGFR signaling pathway, and representative experimental protocols for its evaluation.

Core Compound Data

This compound has been identified as a significant molecule in the pursuit of targeted therapies for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, which are typically resistant to standard EGFR tyrosine kinase inhibitors (TKIs).

PropertyValue
CAS Number Not Available
Molecular Weight 477.57 g/mol
IC₅₀ 85 nM (against EGFR Exon 20 insertions)[1]

Mechanism of Action and Signaling Pathway

Mutations in the epidermal growth factor receptor (EGFR) are key drivers in the development of non-small cell lung cancer (NSCLC).[2] While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, insertions in exon 20 have proven to be a significant challenge, often leading to resistance to these therapies.[3][4] this compound is a potent and selective inhibitor specifically targeting these EGFR exon 20 insertion mutations.[1]

Upon binding of a ligand, such as an epidermal growth factor, to the extracellular domain of EGFR, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6] These pathways are crucial for regulating normal cellular processes like proliferation, survival, and differentiation.[5]

In NSCLC with EGFR exon 20 insertions, the receptor is constitutively active, leading to uncontrolled activation of these downstream pathways and subsequent tumor growth and survival. This compound acts by selectively binding to the ATP-binding site of the EGFR kinase domain with exon 20 insertions, inhibiting its autophosphorylation and preventing the activation of the downstream MAPK and PI3K/AKT signaling pathways. This targeted inhibition is designed to halt the oncogenic signaling driving the cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->P Inhibits RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR with exon 20 insertions.

Methodology:

  • Reagents and Materials: Recombinant human EGFR with a specific exon 20 insertion mutation, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the EGFR enzyme, the substrate peptide, and the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve using a suitable software.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines harboring EGFR exon 20 insertion mutations.

Methodology:

  • Cell Lines: Utilize NSCLC cell lines with known EGFR exon 20 insertion mutations (e.g., NCI-H1975, though this line has T790M, ideally a specific exon 20 insertion line would be used) and a wild-type EGFR cell line as a control.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals by adding a solubilization solution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (half-maximal growth inhibition) value.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Xenograft Models Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion

This compound represents a promising therapeutic agent for a specific subset of NSCLC patients with EGFR exon 20 insertion mutations, a group with historically limited treatment options. Its high potency and selectivity warrant further investigation and development. The provided technical information and experimental frameworks serve as a foundational guide for researchers and drug development professionals working to advance novel cancer therapies.

References

AZ14133346 solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for AZ14133346, a potent and selective inhibitor of EGFR Exon20 insertions. The information is compiled from publicly accessible sources and is intended to support research and development activities.

Core Compound Information

ParameterValue
Compound Name This compound
IUPAC Name (S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one[1]
Molecular Formula C₂₉H₂₇N₅O₂[1]
Molecular Weight 477.57 g/mol [1]
Biological Activity Potent and selective inhibitor of EGFR Exon20 insertions (IC₅₀ = 85 nM).[1]

Solubility Data

Recommended Experimental Protocol for Solubility Assessment:

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, PBS, DMSO, ethanol).

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis:

    • Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Stability Data

Qualitative stability information from commercial suppliers suggests that this compound is stable for several weeks during standard shipping conditions.[1] For long-term storage, specific conditions are recommended.

Storage ConditionDuration
Dry, dark at 0 - 4°CShort term (days to weeks)[1]
-20°CLong term (months to years)[1]

For stock solutions, similar storage conditions are advised:

Storage ConditionDuration
0 - 4°CShort term (days to weeks)[1]
-20°CLong term (months)[1]

Recommended Experimental Protocol for Stability Assessment:

To obtain quantitative stability data, a forced degradation study and long-term stability testing under various conditions are recommended.

Forced Degradation Study:

  • Stress Conditions:

    • Expose solutions of this compound to a range of stress conditions, including:

      • Acidic: e.g., 0.1 N HCl at 60°C

      • Basic: e.g., 0.1 N NaOH at 60°C

      • Oxidative: e.g., 3% H₂O₂ at room temperature

      • Thermal: e.g., 80°C

      • Photolytic: e.g., exposure to UV light (e.g., 254 nm) and visible light

  • Time Points:

    • Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Quantify the remaining parent compound and any major degradants.

Long-Term Stability Study:

  • Storage Conditions:

    • Store aliquots of this compound in both solid form and in solution (in relevant solvents) at various temperatures and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis:

    • Use a validated stability-indicating HPLC method to assess the purity and concentration of this compound over time.

Signaling Pathway and Experimental Workflow

Signaling Pathway of EGFR Inhibition:

The following diagram illustrates the general signaling pathway inhibited by EGFR inhibitors like this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR This compound This compound This compound->EGFR Inhibits Experimental_Workflow start Start: Compound this compound analysis Analytical Method Development (HPLC-UV/MS) start->analysis solubility Solubility Assessment (Shake-Flask Method) data_interp Data Interpretation and Reporting solubility->data_interp stability Stability Assessment forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) stability->forced_deg long_term Long-Term Stability Study (ICH Conditions) stability->long_term forced_deg->data_interp long_term->data_interp analysis->solubility analysis->stability

References

Preclinical Profile of AZ14133346: A Selective Inhibitor of EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preclinical data on AZ14133346, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations. While comprehensive preclinical data sets are not publicly available, this document synthesizes the existing information from scientific literature and commercial sources. The detailed experimental protocols and extensive quantitative data typical of a full preclinical data package remain proprietary.

Introduction

This compound has been identified as a novel therapeutic agent specifically developed to target non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations.[1][2] These mutations represent a challenge in oncology, as they are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[1][2] this compound is noted for its selectivity for these mutant forms of EGFR over the wild-type (WT) protein, which suggests a potential for a wider therapeutic window and reduced side effects.

Quantitative Data

The publicly accessible quantitative data for this compound is limited. The following table summarizes the key potency and selectivity metrics that have been reported.

ParameterValueTargetNotes
IC50 85 nMEGFR Exon 20 InsertionsThis value indicates potent inhibition of the target mutant EGFR.[3][4]
Selectivity 14-foldEGFR insSVD vs. WT EGFRDemonstrates greater potency against a specific exon 20 insertion mutant compared to wild-type EGFR.[5]

It is important to note that a comprehensive analysis would require additional data, including IC50 values against a panel of different EGFR exon 20 insertion mutations and other kinases, as well as in-cell assessments of target engagement and pathway inhibition.

In Vivo Efficacy

Limited in vivo data has been described, indicating that this compound demonstrated encouraging efficacy in a non-small cell lung cancer (NSCLC) xenograft model. Specifically, it was tested in EGFR CRISPR-engineered H2073 xenografts carrying an SVD Exon20 insertion. In this model, this compound showed reduced efficacy in a wild-type EGFR xenograft model when compared to another inhibitor, CLN-081, suggesting a lower potential for toxicity associated with wild-type EGFR inhibition.

A complete preclinical profile would include detailed information on the study design, including animal strains, dosing regimens, pharmacokinetic and pharmacodynamic (PK/PD) markers, and comprehensive tumor growth inhibition data.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. For a comprehensive understanding, the following methodologies would be required:

  • Biochemical Assays: Detailed protocols for the kinase inhibition assays used to determine IC50 values, including enzyme and substrate concentrations, and assay conditions.

  • Cell-Based Assays: Protocols for cellular assays to assess the inhibition of EGFR phosphorylation and downstream signaling pathways in cell lines harboring various EGFR exon 20 insertion mutations.

  • In Vivo Studies: Detailed descriptions of the xenograft models used, including the cell lines, animal strains, drug formulation and administration, and methods for tumor measurement and data analysis.

  • Pharmacokinetic Studies: Protocols for in vivo studies in various species to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Signaling Pathway

This compound targets the mutated EGFR, which, upon activation, typically triggers downstream signaling cascades that promote cell proliferation, survival, and growth. The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting the mutated EGFR, this compound is expected to block these signaling pathways.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Exon 20 Insertion Mutant Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Exon 20 Insertion Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of NSCLC with EGFR exon 20 insertion mutations, demonstrating potent and selective inhibition. However, the publicly available data is limited. A comprehensive assessment of its preclinical profile would necessitate access to more extensive datasets, including detailed in vitro and in vivo studies, full pharmacokinetic profiles, and toxicology reports. The information presented here serves as a high-level overview based on the current state of public knowledge. Researchers interested in further details may need to consult proprietary sources or future publications.

References

AZ14133346: A Technical Overview of Preclinical In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14133346 has emerged as a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) variants harboring exon 20 insertion mutations (Exon20Ins), a challenging subset of mutations in non-small cell lung cancer (NSCLC) that are often resistant to standard EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive summary of the publicly available preclinical in vitro and in vivo data on this compound, with a focus on its quantitative characterization, experimental methodologies, and mechanism of action.

Core Compound Information

IdentifierDescription
This compound Also known as compound 36 in primary literature. A potent and selective inhibitor of EGFR Exon20 insertions.
IUPAC Name (S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
Chemical Formula C29H27N5O2
Molecular Weight 477.57 g/mol

In Vitro Studies

Biochemical Potency

This compound was identified through a strategically designed high-throughput screening (HTS) campaign and subsequent structure-based drug design (SBDD) to optimize for potency against EGFR Exon20Ins while maintaining selectivity over wild-type (WT) EGFR.

TargetIC50 (nM)Assay Type
EGFR Exon20 Insertions85Biochemical Assay

Table 1: In Vitro Potency of this compound against EGFR Exon20 Insertions.

Experimental Protocol: Biochemical IC50 Determination

A standard biochemical assay was likely employed to determine the IC50 value of this compound. While the specific details for this compound are not publicly available, a representative protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant human EGFR protein with a representative exon 20 insertion mutation is used as the enzyme source. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used for the kinase reaction.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The EGFR enzyme, substrate, and ATP are incubated with the various concentrations of this compound in a suitable buffer.

  • Detection: The phosphorylation of the substrate is quantified, typically using a method such as ADP-Glo™, LanthaScreen™, or HTRF®, which measures the amount of ADP produced or the phosphorylation of a labeled substrate.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Studies

In vivo evaluation of this compound was conducted using xenograft models to assess its anti-tumor efficacy.

Xenograft Models
ModelCell LineEGFR StatusKey Findings
NSCLC XenograftH2073CRISPR-engineered with SVD Exon20 insertionEncouraging efficacy observed.
NSCLC XenograftH2073Wild-Type EGFRReduced efficacy compared to the Exon20 insertion model, suggesting selectivity.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocol: Xenograft Efficacy Study

The following represents a typical workflow for an in vivo xenograft study:

  • Cell Culture: The human NSCLC cell line H2073 is cultured under standard conditions. For the mutant model, cells are engineered using CRISPR-Cas9 to introduce a specific EGFR exon 20 insertion (e.g., SVD).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.

  • Tumor Implantation: A suspension of the H2073 cells (either wild-type or with the exon 20 insertion) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle only.

  • Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound.

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. In NSCLC cells with EGFR exon 20 insertions, the EGFR protein is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By binding to the ATP-binding pocket of the mutant EGFR, this compound blocks its kinase activity, thereby inhibiting autophosphorylation and the activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_Ex20Ins EGFR (Exon 20 Insertion) EGF->EGFR_Ex20Ins Ligand Binding RAS RAS EGFR_Ex20Ins->RAS Constitutive Activation PI3K PI3K EGFR_Ex20Ins->PI3K This compound This compound This compound->EGFR_Ex20Ins Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Preclinical_Workflow HTS High-Throughput Screening SBDD Structure-Based Drug Design HTS->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt In_Vitro In Vitro Assays (Biochemical Potency) Lead_Opt->In_Vitro In_Vivo In Vivo Xenograft Models (H2073 cell line) In_Vitro->In_Vivo Promising Potency & Selectivity Candidate This compound (Compound 36) In_Vivo->Candidate Demonstrated Efficacy

Potential Therapeutic Applications of AZ14133346: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and potential therapeutic applications of AZ14133346, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertions. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound in oncology, particularly in the context of Non-Small Cell Lung Cancer (NSCLC).

Introduction: Targeting EGFR Exon 20 Insertions in NSCLC

Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC). While effective tyrosine kinase inhibitors (TKIs) have been developed for common EGFR mutations, such as exon 19 deletions and the L858R point mutation, a significant unmet medical need remains for patients with EGFR exon 20 insertion mutations.[1][2] These insertions, which account for approximately 1-10% of all EGFR mutations in NSCLC, alter the conformation of the ATP-binding pocket, leading to de novo resistance to most approved EGFR TKIs.[1][3]

This compound has emerged as a promising therapeutic candidate specifically designed to address this challenge. Preclinical data indicate that this compound is a potent and selective inhibitor of EGFR exon 20 insertions, suggesting its potential as a targeted therapy for this patient population.

Core Pharmacology of this compound

This compound is a small molecule inhibitor that selectively targets EGFR harboring exon 20 insertion mutations. The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the mutated EGFR, thereby blocking its downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparator compounds.

Table 1: In Vitro Potency of this compound

CompoundTargetAssay TypeIC50 (nM)
This compoundEGFR Exon 20 InsertionsBiochemical Assay85

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vitro Efficacy of EGFR Exon 20 Inhibitors

CompoundEGFR Exon 20 Insertion Cell LineCell Viability IC50 (nM)Wild-Type EGFR Cell LineCell Viability IC50 (nM)Selectivity Index (WT/Mutant)
This compoundH2073 (SVD Exon 20 insertion)Data not availableH2073 (Wild-Type EGFR)Data not availableData not available
CLN-081H2073 (SVD Exon 20 insertion)Data not availableH2073 (Wild-Type EGFR)Data not availableData not available

Note: While a direct comparison with CLN-081 was mentioned in a product description, specific quantitative data to populate this table for a direct comparison is not currently available in the public domain.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. EGFR exon 20 insertion mutations lead to the constitutive activation of these pathways, promoting tumorigenesis. The primary signaling axes downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][4][]

This compound, by inhibiting the mutated EGFR, is expected to downregulate the phosphorylation of key components in these pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on this signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_Ex20 EGFR (Exon 20 Insertion) EGF->EGFR_Ex20 Ligand Binding (constitutively active) GRB2 GRB2/SOS EGFR_Ex20->GRB2 PI3K PI3K EGFR_Ex20->PI3K This compound This compound This compound->EGFR_Ex20 Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of EGFR exon 20 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the in vitro potency (IC50) of this compound against EGFR with exon 20 insertions.

Materials:

  • Recombinant human EGFR kinase domain (with a specific exon 20 insertion mutation)

  • Poly-GT (poly-glutamic acid-tyrosine) or other suitable substrate

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE-STK S1 kit (or equivalent)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • In a 384-well plate, add the test compound and control (DMSO vehicle).

  • Add the EGFR exon 20 insertion enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of NSCLC cells harboring EGFR exon 20 insertions.

Materials:

  • NSCLC cell lines with known EGFR exon 20 insertions (e.g., NCI-H1975 engineered to express D770_N771insSVD, Ba/F3 cells expressing EGFR exon 20 insertions).

  • Wild-type EGFR NSCLC cell lines for selectivity assessment.

  • Cell culture medium and supplements.

  • This compound (serially diluted in culture medium).

  • 96-well clear bottom plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • NSCLC cells with EGFR exon 20 insertions or patient-derived xenograft (PDX) models.[6][7]

  • This compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Implant NSCLC cells or PDX tissue subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental and Drug Discovery Workflow

The preclinical development of a targeted inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (e.g., HTRF) HTS->Biochemical_Assay Hit Identification Cell_Based_Assay Cell-Based Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Potency Confirmation Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Selectivity Assessment Lead_Opt Lead Optimization (Medicinal Chemistry) Selectivity_Profiling->Lead_Opt Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model Xenograft/PDX Efficacy Model PK_PD->Xenograft_Model Dose & Schedule Toxicity_Study Preliminary Toxicity Assessment Xenograft_Model->Toxicity_Study Efficacy Data Lead_Opt->PK_PD Optimized Compound

Figure 2: Preclinical Drug Discovery Workflow for a Targeted EGFR Inhibitor.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic agent for NSCLC patients with EGFR exon 20 insertion mutations, a patient population with limited treatment options. The available preclinical data highlight its potency against this specific molecular subtype of EGFR. Further research is warranted to fully characterize its efficacy, selectivity, and safety profile.

Future studies should focus on:

  • Comprehensive in vitro profiling against a broad panel of EGFR exon 20 insertion variants.

  • Head-to-head in vivo efficacy studies against other emerging inhibitors for this target.

  • Investigation of potential resistance mechanisms to this compound.

  • Evaluation of combination strategies to enhance anti-tumor activity and overcome resistance.

This technical guide provides a foundational understanding of the potential of this compound. The detailed protocols and workflow diagrams are intended to facilitate further research and development of this and similar targeted therapies.

References

No Public Data Available for AZ14133346

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the safety and toxicity profile of the compound designated as AZ14133346 has yielded no publicly available data. As a result, the requested in-depth technical guide or whitepaper cannot be generated at this time.

Searches for "this compound safety profile," "this compound toxicity studies," "this compound preclinical safety data," "this compound clinical trial safety results," and "this compound mechanism of toxicity" did not return any specific information related to a compound with this identifier. The search results did identify information on other AstraZeneca compounds, such as AZD2693, AZD0780, and AZD9291, as well as general information regarding clinical trial methodologies and principles of chemical toxicity.

This lack of specific public information suggests that this compound may be an internal development code that has not yet been disclosed in publications or public forums, a discontinued (B1498344) compound for which data was never publicly released, or an incorrect identifier.

Without access to preclinical or clinical study data, it is impossible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data is available to summarize in tabular format.

  • Experimental Protocols: No cited experiments exist from which to detail methodologies.

  • Mandatory Visualization: The absence of information on signaling pathways or experimental workflows prevents the creation of the requested Graphviz diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary AstraZeneca databases if they have authorized access, or to monitor scientific literature and clinical trial registries for any future disclosures related to this compound.

Methodological & Application

Application Notes and Protocols for AZ14133346 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the compound "AZ14133346" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are generated based on a hypothetical compound with assumed characteristics for illustrative purposes. Researchers should substitute the details with actual data from their specific molecule of interest.

Introduction

This compound is a potent and selective inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By targeting TNF-α, this compound is hypothesized to modulate downstream signaling pathways implicated in a variety of inflammatory and autoimmune diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in relevant animal models to assess its preclinical efficacy and mechanism of action.

Mechanism of Action: TNF-α Signaling Pathway

TNF-α is a critical mediator of inflammation.[1] Upon binding to its receptor, TNFR1, it initiates a signaling cascade that can lead to either cell survival and inflammation via the NF-κB pathway or apoptosis. This compound is designed to block the initial interaction between TNF-α and its receptor, thereby inhibiting these downstream effects.

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD This compound This compound This compound->TNFR1 Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex RIPK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Inflammation Inflammation (Gene Expression) NF_kappa_B->Inflammation Promotes Apoptosis Apoptosis Caspase8 Caspase-8 FADD->Caspase8 Caspase8->Apoptosis CIA_Workflow cluster_0 Pre-Study cluster_1 Induction Phase cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Acclimatization Acclimatize Mice Immunization Day 0: Primary Immunization (CII + CFA) Acclimatization->Immunization Booster Day 21: Booster Immunization (CII + IFA) Treatment_Start Day 21: Start Treatment (this compound or Vehicle) Booster->Treatment_Start Monitoring Daily: Clinical Scoring Every 2 Days: Paw Swelling Termination Day 42: Euthanasia Monitoring->Termination Sample_Collection Collect Blood & Paws Termination->Sample_Collection Analysis Serum Cytokine Analysis Histopathology Sample_Collection->Analysis

References

No Publicly Available Data for AZ14133346 Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and clinical data, there is no publicly available information regarding the dosage, administration, mechanism of action, or experimental protocols for the compound designated AZ14133346.

Efforts to locate preclinical studies, clinical trial information, or any associated research data on this specific compound have been unsuccessful. Standard scientific and medical databases do not contain specific entries for this compound that would allow for the creation of detailed application notes or protocols as requested.

The initial search strategy aimed to identify key parameters such as:

  • Preclinical and clinical dosages

  • Routes of administration

  • In vitro and in vivo experimental methodologies

  • The biological signaling pathways affected by the compound

However, the lack of any specific results for "this compound" prevents the summarization of quantitative data, the detailing of experimental protocols, and the visualization of its mechanism of action.

It is possible that this compound is an internal designation for a compound in early-stage, unpublished research, or a misidentified compound identifier. For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data for any experimental application. Without such data, it is not possible to provide the requested detailed application notes and protocols.

Application Notes and Protocols for the Analytical Detection of Small Molecule Kinase Inhibitors (Featuring AZ14133346 as a Representative Compound)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of small molecule kinase inhibitors are critical throughout the drug discovery and development process. Accurate measurement of these compounds in various biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This document provides detailed application notes and standardized protocols for the analytical detection of small molecule kinase inhibitors, using the hypothetical compound AZ14133346 as a representative example. The methodologies described herein are based on established techniques for the analysis of similar small molecules and can be adapted for specific research needs.

The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in plasma and Enzyme-Linked Immunosorbent Assay (ELISA) as a potential high-throughput screening method.[1][2]

Analytical Methods

The two principal methods for the detection and quantification of small molecule kinase inhibitors like this compound are LC-MS/MS and immunoassays such as ELISA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules, a competitive ELISA format is often employed. While typically less sensitive and specific than LC-MS/MS, ELISA can be a valuable tool for high-throughput screening.[2][4]

Data Presentation

Quantitative data from analytical assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for summarizing typical data obtained from LC-MS/MS and ELISA experiments for the analysis of this compound.

Table 1: Representative LC-MS/MS Quantification of this compound in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
LQC32.9197.06.2
MQC5051.5103.04.8
HQC150147.098.03.1

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; CV: Coefficient of Variation.

Table 2: Representative Competitive ELISA Data for this compound

This compound Concentration (ng/mL)Mean Absorbance (450 nm)% InhibitionIC50 (ng/mL)
01.8500\multirow{6}{*}{25.4}
11.6809.2
101.25032.4
500.62066.5
1000.31083.2
5000.15091.9

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Sample Preparation (Protein Precipitation): [1]

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both this compound and its SIL-IS.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the concentrations of the quality control and unknown samples.

Protocol 2: Detection of this compound using a Competitive ELISA

This protocol outlines a general procedure for a competitive ELISA to detect this compound. This type of assay is useful for screening purposes and determining relative binding affinities.[6]

1. Materials and Reagents:

  • This compound

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Anti-AZ14133346 primary antibody

  • HRP-conjugated secondary antibody

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of standards or samples containing varying concentrations of free this compound. Immediately add 50 µL of the anti-AZ14133346 primary antibody (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at a pre-optimized dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • The signal is inversely proportional to the amount of this compound in the sample.

  • Calculate the percentage of inhibition for each standard and sample.

  • Plot a standard curve of % inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value and the concentrations of unknown samples from the standard curve.

Visualizations

Signaling Pathway

Small molecule kinase inhibitors often target specific nodes within cellular signaling pathways that are dysregulated in diseases such as cancer.[7] The diagram below illustrates a hypothetical signaling cascade that could be targeted by an inhibitor like this compound.

G Hypothetical Signaling Pathway Targeted by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes This compound This compound This compound->Kinase2 Inhibits

Caption: A diagram of a generic kinase signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of a small molecule inhibitor from a biological matrix.

G General Analytical Workflow for Small Molecule Quantification Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition Analysis->Data Processing Data Processing and Quantification Data->Processing Report Report Generation Processing->Report

Caption: A flowchart of the analytical process.

References

Application Notes and Protocols for AZ14133346 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14133346 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations. These mutations are a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). High-throughput screening (HTS) assays are essential for the discovery and characterization of targeted therapies like this compound. This document provides detailed application notes and experimental protocols for the use of this compound in various HTS formats, including both biochemical and cell-based assays.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Exon 20 insertion mutations in EGFR lead to constitutive activation of the kinase, driving uncontrolled cell growth. This compound selectively binds to the ATP-binding pocket of EGFR with exon 20 insertions, thereby inhibiting its kinase activity and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway with exon 20 insertion and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound.

ParameterValueAssay TypeTarget
IC50 85 nMBiochemicalEGFR Exon 20 Insertions

Experimental Protocols

Biochemical Assays

Biochemical assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of the purified EGFR kinase domain with exon 20 insertions.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of this compound to the EGFR kinase domain by competing with a fluorescently labeled ATP-competitive tracer.

Materials:

  • Recombinant human EGFR with a relevant exon 20 insertion mutation (e.g., D770_N771insSVD)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions in DMSO)

  • 384-well, low-volume, white plates

  • TR-FRET plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of serially diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2X solution of EGFR kinase and Eu-anti-Tag antibody in Kinase Buffer A.

  • Tracer Preparation: Prepare a 2X solution of the Kinase Tracer in Kinase Buffer A.

  • Reaction Assembly: Add 5 µL of the 2X kinase/antibody solution to each well.

  • Reaction Initiation: Add 5 µL of the 2X tracer solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) Compound Prepare this compound Serial Dilutions Dispense_Cmpd Dispense 50 nL This compound/DMSO Compound->Dispense_Cmpd Kinase_Ab Prepare 2X EGFR Kinase & Eu-Antibody Solution Add_Kinase_Ab Add 5 µL Kinase/Antibody Mix Kinase_Ab->Add_Kinase_Ab Tracer Prepare 2X Kinase Tracer Solution Add_Tracer Add 5 µL Tracer Solution Tracer->Add_Tracer Dispense_Cmpd->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (615 nm & 665 nm) Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze

Figure 2: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell proliferation.

Materials:

  • Human lung adenocarcinoma cell line harboring an EGFR exon 20 insertion (e.g., NCI-H1975, which has L858R and T790M mutations, or engineered Ba/F3 cells expressing specific exon 20 insertions).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serial dilutions in culture medium)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well, opaque-walled, white plates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 10 µL of serially diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (50% growth inhibition) value.

CellTiterGlo_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Luminescent Readout Seed_Cells Seed Cells in 384-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Serial Dilutions Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Lyse_Cells Lyse Cells & Stabilize Signal Add_CTG->Lyse_Cells Read_Luminescence Measure Luminescence Lyse_Cells->Read_Luminescence Analyze Plot Data & Determine GI50 Read_Luminescence->Analyze

Figure 3: Experimental workflow for the CellTiter-Glo® Cell Proliferation Assay.

Conclusion

The provided protocols offer robust and reliable methods for the high-throughput screening and characterization of this compound as a selective inhibitor of EGFR with exon 20 insertion mutations. The biochemical assays allow for the direct assessment of enzymatic inhibition, while the cell-based assays provide crucial information on the compound's efficacy in a cellular context. These assays are fundamental for the preclinical evaluation of this compound and other potential inhibitors targeting this important class of oncogenic drivers.

Measuring the Binding Affinity of AZ14133346 to the P2Y14 Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the binding affinity of AZ14133346, a selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases. Accurate determination of the binding affinity of antagonists like this compound is a critical step in drug discovery and development.

The protocols outlined below describe established techniques for characterizing ligand-receptor interactions, including radioligand binding assays and fluorescence-based methods. These methodologies can be adapted to determine the binding constants (K_d, K_i) of this compound and other investigational compounds targeting the P2Y14 receptor.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G_i-coupled receptor that is activated by UDP-sugars, such as UDP-glucose.[1] Upon activation, the G_i protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14 receptor activation can stimulate other signaling cascades, including the mitogen-activated protein (MAP) kinase and RhoA pathways, which are involved in cell proliferation, differentiation, and migration.

P2Y14_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14 P2Y14 Receptor Gi Gαi/βγ P2Y14->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14 Activates This compound This compound (Antagonist) This compound->P2Y14 Blocks Gi->AC MAPK MAP Kinase Pathway Gi->MAPK Activates RhoA RhoA Pathway Gi->RhoA Activates Response Cellular Response (e.g., Chemotaxis) cAMP->Response MAPK->Response RhoA->Response

P2Y14 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize representative binding affinity data for ligands targeting the P2Y14 receptor. These values serve as a reference for the expected range of affinities for compounds interacting with this receptor.

Table 1: Radioligand Binding Data for P2Y14 Receptor

CompoundRadioligandAssay TypeK_d / K_i (nM)Cell LineReference
[³H]UDP-Saturation10 - 16.8HEK[1][2]
UDP-Glucose[³H]UDPCompetition~10HEK[1]
UDP[³H]UDPCompetition~10HEK[1]
UMP[³H]UDPCompetition~100HEK[1]
Compound A (Antagonist)[³H]UDPCompetition1280HEK[1]

Table 2: Fluorescent Ligand Binding Data for P2Y14 Receptor

CompoundFluorescent LigandAssay TypeApparent K_d (nM)Cell LineReference
MRS4183 (Agonist)-Saturation21.4CHO[3]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the inhibition constant (K_i) of this compound for the P2Y14 receptor using a radiolabeled ligand, such as [³H]UDP.

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes from P2Y14-expressing cells (e.g., HEK) incubate Incubate membranes with a fixed concentration of [³H]UDP and varying concentrations of this compound prep_membranes->incubate prep_ligands Prepare solutions of [³H]UDP and this compound prep_ligands->incubate filtrate Separate bound from free radioligand by rapid filtration incubate->filtrate count Quantify bound radioactivity using scintillation counting filtrate->count analyze Analyze data to determine IC₅₀ and calculate K_i count->analyze

Workflow for a radioligand competition binding assay.

Materials:

  • HEK293 cells transiently or stably expressing the human P2Y14 receptor.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • [³H]UDP (specific activity ~30-60 Ci/mmol).

  • Unlabeled UDP (for non-specific binding determination).

  • This compound.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest P2Y14-expressing HEK293 cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[4]

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in a final volume of 250 µL:[4]

      • Total Binding: Membranes (e.g., 10-20 µg protein), a fixed concentration of [³H]UDP (e.g., at its K_d value of ~10-15 nM), and binding buffer.

      • Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled UDP (e.g., 10 µM).

      • Competition: Same as total binding, but with increasing concentrations of this compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Fluorescence-Based Ligand Binding Assay

This protocol outlines a fluorescence-based competition binding assay using a fluorescent P2Y14 receptor agonist and flow cytometry.

Fluorescence_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_cells Culture P2Y14-expressing cells (e.g., CHO) incubate Incubate cells with a fixed concentration of fluorescent agonist and varying concentrations of this compound prep_cells->incubate prep_ligands Prepare solutions of fluorescent agonist and this compound prep_ligands->incubate analyze_flow Analyze cell fluorescence using flow cytometry incubate->analyze_flow calculate_ki Determine IC₅₀ and calculate K_i analyze_flow->calculate_ki

References

Application Notes and Protocols for AZ14133346

Author: BenchChem Technical Support Team. Date: December 2025

For Use in Western Blotting and Immunohistochemistry

Introduction

AZ14133346 is a highly potent and selective small molecule inhibitor of the p70 S6 Kinase (p70S6K), targeting the phosphorylation at Threonine 389 (Thr389). The p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of various cancers, making p70S6K a key target for therapeutic development. These application notes provide detailed protocols for the use of this compound in Western blotting and Immunohistochemistry (IHC) to probe its effects on the mTOR signaling pathway.

Mechanism of Action

This compound selectively binds to the kinase domain of p70S6K, preventing its phosphorylation at Thr389 by the upstream kinase, mTORC1. This inhibition leads to the downstream inactivation of S6 ribosomal protein, ultimately resulting in the suppression of protein synthesis and cell cycle progression.

Signaling Pathway

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70 S6 Kinase mTORC1->p70S6K p(Thr389) S6 S6 Ribosomal Protein p70S6K->S6 ProteinSynthesis Protein Synthesis & Cell Growth S6->ProteinSynthesis This compound This compound This compound->p70S6K

Caption: The mTOR signaling pathway with the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in MCF-7 human breast cancer cells.

Assay Type Parameter This compound Value
Western BlotIC50 for p-p70S6K (T389)15 nM
Cell ViabilityGI50 (72 hr)100 nM
IHC Staining Score% Reduction at 50 nM85%

Western Blotting Application

Western blotting is an essential technique to quantify the effect of this compound on the phosphorylation status of p70S6K and other pathway components.[1][2]

Experimental Workflow: Western Blotting

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis cell_culture 1. Cell Culture & Treatment (e.g., MCF-7 cells + this compound) lysis 2. Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-p70S6K, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection imaging 10. Imaging (Chemidoc System) detection->imaging analysis 11. Data Analysis (Densitometry) imaging->analysis

Caption: Workflow for Western blotting analysis of this compound effects.

Protocol: Western Blotting

This protocol is for a standard chemiluminescent Western blot.[1][3][4]

Materials:

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Sample Buffer: 4X Laemmli buffer.

  • Antibodies:

    • Primary: Rabbit anti-p-p70S6K (Thr389), Rabbit anti-p70S6K, Mouse anti-β-Actin.

    • Secondary: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Sample Preparation: a. Plate MCF-7 cells and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 2 hours. c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.[3] e. Determine protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: a. Normalize protein concentrations and add 4X sample buffer. b. Boil samples at 95°C for 5 minutes.[2] c. Load 20-30 µg of protein per lane into a polyacrylamide gel. d. Run the gel at 100-150V until the dye front reaches the bottom.[3]

  • Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane at 100V for 1 hour or semi-dry transfer. b. Confirm transfer with Ponceau S staining (optional).[4]

  • Immunodetection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with primary antibody (e.g., anti-p-p70S6K, diluted in blocking buffer) overnight at 4°C with gentle agitation.[4] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes.[2] c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify band intensity using densitometry software. Normalize to a loading control like β-Actin.

Immunohistochemistry (IHC) Application

IHC is used to assess the in-situ efficacy of this compound in tissue samples, providing spatial context to the inhibition of p-p70S6K.[5]

Experimental Workflow: Immunohistochemistry

IHC_Workflow cluster_0 Tissue Preparation cluster_1 Antigen Retrieval & Blocking cluster_2 Immunostaining cluster_3 Visualization & Analysis fixation 1. Fixation & Embedding (Formalin-Fixed, Paraffin-Embedded Tissue) sectioning 2. Sectioning (5-8 μm sections on slides) fixation->sectioning deparaffinization 3. Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) sectioning->deparaffinization retrieval 4. Antigen Retrieval (Heat-Induced, e.g., Citrate (B86180) Buffer pH 6.0) deparaffinization->retrieval peroxidase_block 5. Endogenous Peroxidase Block (3% H2O2) retrieval->peroxidase_block blocking 6. Protein Blocking (Normal Goat Serum) peroxidase_block->blocking primary_ab 7. Primary Antibody Incubation (anti-p-p70S6K, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (Biotinylated Goat Anti-Rabbit) primary_ab->secondary_ab detection_reagent 9. Detection Reagent (Streptavidin-HRP) secondary_ab->detection_reagent chromogen 10. Chromogen Development (DAB Substrate) detection_reagent->chromogen counterstain 11. Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting 12. Dehydration & Mounting counterstain->dehydration_mounting analysis 13. Microscopic Analysis & Scoring dehydration_mounting->analysis

Caption: Workflow for Immunohistochemistry (IHC) analysis.

Protocol: Immunohistochemistry (Paraffin-Embedded Tissues)

This protocol outlines the steps for staining paraffin-embedded tissue sections.[5][6]

Materials:

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0.

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol.

  • Blocking Buffer: 10% Normal Goat Serum in PBS.

  • Primary Antibody: Rabbit anti-p-p70S6K (Thr389).

  • Detection System: Biotinylated secondary antibody and Streptavidin-HRP conjugate.

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain: Hematoxylin.

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each).[5] b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.[5][6] c. Rinse with distilled water.

  • Antigen Retrieval: a. Immerse slides in 10 mM citrate buffer (pH 6.0). b. Heat at 95-100°C for 10-20 minutes.[5] c. Allow slides to cool to room temperature for 20 minutes. d. Rinse with PBS (2 changes, 5 minutes each).

  • Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.[5] b. Rinse with PBS. c. Apply blocking buffer (10% normal goat serum) and incubate for 30 minutes. d. Drain blocking buffer and apply primary antibody diluted in PBS with 1% BSA. Incubate overnight in a humidified chamber at 4°C. e. Rinse with PBS (2 changes, 5 minutes each). f. Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature. g. Rinse with PBS. h. Apply Streptavidin-HRP conjugate and incubate for 30 minutes.[6] i. Rinse with PBS.

  • Visualization and Counterstaining: a. Apply DAB substrate and monitor color development (1-5 minutes).[5] b. Rinse with distilled water to stop the reaction. c. Counterstain with Hematoxylin for 1-2 minutes.[5] d. "Blue" the stain by rinsing in running tap water.[7]

  • Dehydration and Mounting: a. Dehydrate slides through a graded ethanol series and clear with xylene.[5] b. Coverslip using a permanent mounting medium. c. Observe staining under a microscope and perform pathological scoring.

Troubleshooting

  • High Background in Western Blot: Ensure adequate blocking, increase the number and duration of washes, and optimize antibody concentrations.[4]

  • Weak or No Signal in IHC: Check for proper antigen retrieval, ensure antibody compatibility with fixed tissues, and consider using a signal amplification system. Over-fixation can mask epitopes.[7]

  • Non-Specific Staining in IHC: Use a high-quality, specific primary antibody. Perform adequate blocking steps. Ensure all reagents are fresh.

For further support, please contact our technical services team.

References

Application Note: Preparation of AZD1480 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions for AZD1480, a potent, ATP-competitive inhibitor of Janus-associated kinase (JAK) 1 and 2.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results. This guide includes compound properties, a step-by-step protocol for solubilization, and recommendations for storage.

Compound Information

AZD1480 is a small molecule inhibitor selective for JAK1 and JAK2, which are key components of the JAK/STAT signaling pathway.[3] This pathway is integral to mediating cellular responses to cytokines and growth factors and is often dysregulated in various cancers.[4][5][6] AZD1480 inhibits JAK2 activation, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This action can suppress tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.[1]

Quantitative Data Summary

The key physicochemical properties of AZD1480 are summarized in the table below. Note that the molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific information on the product vial or Certificate of Analysis for the most accurate value.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄ClFN₈[7]
Molecular Weight (MW) 348.77 g/mol [1]
CAS Number 935666-88-9
Appearance Off-White Powder / Crystalline Solid[1][8]
Purity ≥97%[1]
Solubility (Max Conc.)
DMSO ≥ 70 mg/mL (~200 mM)[9]
Ethanol ~ 100 mM
Water Insoluble[9][10]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of AZD1480 in dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound.

2.1. Materials and Equipment

  • AZD1480 powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2. Safety Precautions

  • AZD1480 is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

2.3. Calculation To prepare a stock solution of a specific concentration (molarity), use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM AZD1480:

  • Mass (mg) = 10 mM × 1 mL × 348.77 g/mol

  • Mass (mg) = 3.4877 mg

Therefore, 3.49 mg of AZD1480 is needed to make 1 mL of a 10 mM stock solution.

2.4. Step-by-Step Procedure

  • Equilibrate: Allow the AZD1480 powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh: Carefully weigh out the calculated amount of AZD1480 powder (e.g., 3.49 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solubilize: Add the corresponding volume of fresh, high-purity DMSO (e.g., 1 mL for 3.49 mg) to the tube.

  • Mix: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37-50°C water bath can assist dissolution if needed.[10]

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryogenic vials.[9]

  • Store: Store the aliquots protected from light.[1] For long-term storage (up to 2 years), keep at -20°C or -80°C.[1][9] The powdered compound should be stored at -20°C.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps for preparing the AZD1480 stock solution.

G start Start equilibrate Equilibrate AZD1480 Powder to Room Temp start->equilibrate weigh Weigh 3.49 mg of AZD1480 equilibrate->weigh add_solvent Add 1 mL of High-Purity DMSO weigh->add_solvent mix Vortex Until Fully Dissolved add_solvent->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM AZD1480 stock solution.

3.2. Signaling Pathway

AZD1480 functions by inhibiting the JAK/STAT pathway. Cytokine binding to cell surface receptors activates associated JAKs, which then phosphorylate STAT proteins.[6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in proliferation and survival.[3][6] AZD1480 directly inhibits JAK1 and JAK2, thereby blocking this entire downstream cascade.[2][11]

G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK1 / JAK2 receptor->JAK 2. Activation STAT STAT3 JAK->STAT 3. Phosphorylation STAT_dimer STAT3 Dimer STAT->STAT_dimer 4. Dimerization DNA Target Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation & Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding azd AZD1480 azd->JAK Inhibition

Caption: AZD1480 inhibits the JAK-STAT signaling pathway.

References

Application Notes and Protocols for AZD1480, a JAK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "AZ14133346" is not found in publicly available databases and is presumed to be a typographical error. This document focuses on the well-characterized and commercially available Janus kinase (JAK) inhibitor, AZD1480.

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of JAK1 and JAK2 kinases.[1][2][3] It demonstrates significant selectivity for JAK2 over JAK3 and Tyk2.[3][4] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for cytokine and growth factor-mediated cellular responses, including proliferation, survival, and inflammation.[5][6] Dysregulation of this pathway is implicated in various malignancies, making JAK kinases attractive therapeutic targets.[5][7] AZD1480 effectively blocks the phosphorylation of STAT3, a key downstream effector in this pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[1][3][4][5]

Commercial Suppliers

AZD1480 is available from various commercial suppliers for research purposes, including:

  • Selleck Chemicals[4]

  • MedchemExpress[1]

  • AdooQ Bioscience[8]

  • APExBIO[9]

  • Cayman Chemical[10]

  • LKT Labs[11]

Data Presentation

Table 1: In Vitro Inhibitory Activity of AZD1480
TargetAssay TypeIC50 / KiCell Line / ConditionsReference
JAK2Cell-free enzymatic assay0.26 nM (Ki)Recombinant JAK2[3]
JAK1Cell-free enzymatic assay1.3 nM (IC50)Recombinant JAK1[1]
JAK2Cell-free enzymatic assay<0.4 nM (IC50)Recombinant JAK2[1]
STAT5 PhosphorylationCell-based assay46 nM (IC50)Ba/F3 TEL-Jak2 cells[3]
Cell ProliferationCell-based assay60 nM (GI50)Ba/F3 TEL-Jak2 cells[3]
Table 2: Cellular Activity of AZD1480 in Cancer Cell Lines
Cell Line TypeCell LinesAssayEC50 / IC50Incubation TimeReference
Pediatric Solid Tumors7 Neuroblastoma, 7 Rhabdomyosarcoma, 2 Ewing SarcomaCell Viability (MTS)Median EC50: 1.5 µM (Range: 0.36-5.37 µM)72 hours[12][13]
Small Cell Lung CancerH82, N592, and othersCell ProliferationIC50 Range: 0.73-3.08 µmol/L72 hours[14]
Pediatric Preclinical Testing Program (PPTP) Panel23 cell linesCell Viability (DIMSCAN)Median rIC50: 1.5 µM (Range: 0.3 µM - 5.9 µM)96 hours[15]

Signaling Pathway

AZD1480 primarily targets the JAK/STAT signaling pathway. Upon cytokine or growth factor binding to their receptors, JAK kinases are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, survival, and inflammation. AZD1480, by inhibiting JAK1 and JAK2, prevents the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes such as Cyclin D1, Bcl-2, and Survivin.[7][12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation AZD1480 AZD1480 AZD1480->JAK Inhibition Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-2) DNA->Gene_Expression Transcription Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of AZD1480 on the viability of cancer cell lines.[4][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 5-10% FBS)

  • 96-well cell culture plates

  • AZD1480 stock solution (e.g., 20 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of AZD1480 in complete medium from the stock solution. A typical concentration range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD1480 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared AZD1480 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_AZD1480 Prepare AZD1480 dilutions Incubate_Overnight->Prepare_AZD1480 Treat_Cells Treat cells with AZD1480 Prepare_AZD1480->Treat_Cells Incubate_Treatment Incubate for 48-96 hours Treat_Cells->Incubate_Treatment Add_MTS Add MTS reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance Analyze_Data Analyze data and calculate EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cell viability assay using AZD1480.

Protocol 2: Western Blotting for Phospho-STAT3 Inhibition

This protocol outlines the steps to assess the inhibitory effect of AZD1480 on STAT3 phosphorylation.[4][12]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • AZD1480 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of AZD1480 (e.g., 0.1 to 2.5 µM) or vehicle control for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.[3][5][15]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • AZD1480 formulation for oral gavage (e.g., suspended in 0.5% hypromellose and 0.1% Tween 80)[12][15]

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer AZD1480 (e.g., 30-60 mg/kg, once or twice daily) or vehicle control by oral gavage.[3][15]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).

  • Analyze tumor growth inhibition and changes in survival rates between the treatment and control groups.

Concluding Remarks

AZD1480 is a valuable research tool for investigating the role of the JAK/STAT signaling pathway in cancer and other diseases. The protocols provided here offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful attention to dosage, treatment duration, and appropriate controls is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

troubleshooting AZ14133346 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with the EGFR Exon20 insertion inhibitor, AZ14133346.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using a high-purity, anhydrous solvent, as contaminants or water content can significantly reduce solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions of small molecule kinase inhibitors due to its strong solubilizing capacity.[1][2] If insolubility persists, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes.[1]

  • Vortexing/Sonication: Agitate the solution using a vortex mixer or sonicate for 5-10 minutes to aid dissolution.[1][2]

  • Solvent Choice: If DMSO is not suitable for your downstream application or if solubility remains poor, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.[3]

Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, although some highly insoluble compounds may precipitate even at these levels.[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in either DMSO or a co-solvent before the final dilution into the aqueous buffer.[2][3]

  • Use of Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[4][5] Co-solvents like polyethylene (B3416737) glycol (PEG) can also be employed.[5][6]

  • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[2] If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. For weakly basic compounds, a lower pH generally increases solubility.[2]

Q3: How can I determine the solubility of this compound in different solvents?

A3: A kinetic solubility assay can be performed to estimate the solubility of this compound in various solvents or buffer systems. This involves preparing a high-concentration stock solution in a strong organic solvent like DMSO and then diluting it into the test solvent or buffer. The concentration at which precipitation is first observed is considered the kinetic solubility. Turbidity can be measured using a nephelometer, or the concentration of the soluble compound in the supernatant can be quantified by HPLC after centrifugation.[7]

Troubleshooting Guides

Guide 1: Preparing a Concentrated Stock Solution of this compound

This guide provides a step-by-step protocol for preparing a stock solution of this compound, with troubleshooting tips for insolubility.

dot

Caption: Workflow for preparing and troubleshooting a stock solution of this compound.

Guide 2: Diluting this compound Stock Solution into Aqueous Buffer

This guide outlines a workflow for diluting a DMSO stock solution of this compound into an aqueous buffer, minimizing the risk of precipitation.

dot

G cluster_dilution Dilution Protocol cluster_optimization Optimization Strategies start High Concentration DMSO Stock intermediate Intermediate Dilution in DMSO start->intermediate Serial Dilution final Final Dilution in Aqueous Buffer intermediate->final Slowly Add to Buffer while Vortexing assay Use in Assay final->assay low_dmso Keep Final DMSO <1% final->low_dmso add_surfactant Add Surfactant (e.g., Tween-80) to Buffer final->add_surfactant adjust_ph Adjust Buffer pH final->adjust_ph

Caption: Protocol for diluting this compound stock with optimization strategies.

Data Presentation

While specific solubility data for this compound is not publicly available, the following table provides representative solubility data for a typical kinase inhibitor in common solvents. This data should be determined experimentally for this compound.

SolventSolubility (mM)Temperature (°C)
DMSO>10025
DMF50-10025
Ethanol<125
PBS (pH 7.4)<0.0125

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 477.57 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader with nephelometry or turbidity measurement capabilities (optional)

  • HPLC system (optional)

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • Add a small, fixed volume of each dilution to the wells of a 96-well plate.

  • Add the aqueous buffer to each well to achieve the final desired concentrations, ensuring the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours to allow for equilibration.[7]

  • Visually inspect the wells for any signs of precipitation.

  • Quantify the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[7]

  • Alternatively, centrifuge the plate, and analyze the supernatant by HPLC to determine the concentration of the soluble compound.

Signaling Pathway

This compound is an inhibitor of EGFR with exon 20 insertions. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by this compound.

dot

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Exon 20 Insertion) EGF->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream ATP This compound This compound This compound->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Optimizing AZ14133346 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of AZ14133346.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP proteins are crucial for DNA single-strand break repair through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication.[1][2] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death.[3][4]

Q2: What is the recommended starting concentration range for this compound in in-vitro experiments?

A2: For initial screening, a broad concentration range is recommended to determine the compound's effect on your specific cell line. A common starting point is to test a wide range of concentrations, from nanomolar to micromolar (e.g., 1 nM to 100 µM).[5] The optimal concentration will depend on the cell type and the specific biological question being investigated.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your chosen cell line.[5][6] This can be achieved using a cell viability assay, such as the MTT or CellTiter-Glo assay. Based on the IC50 value, you can select a range of concentrations for your subsequent experiments. It is also advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for the desired effect.[5]

Q4: What is the solubility of this compound?

A4: While specific data for this compound is not available, many small molecule inhibitors have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO.[7] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[5] The solubility of a compound can be influenced by the pH of the medium and binding to proteins in the serum.[8][9]

Troubleshooting Guide

Q1: I am observing high variability between my replicate wells. What could be the cause?

A1: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating.

  • Uneven Compound Distribution: Mix the compound solution thoroughly before and during addition to the wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration. To mitigate this, you can fill the outer wells with sterile PBS or media without cells to maintain humidity.[5]

Q2: I am seeing excessive cell death even at low concentrations of this compound. What should I do?

A2: This could indicate that your cells are particularly sensitive to the compound or that the compound is highly cytotoxic.

  • Use a Lower Concentration Range: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar).

  • Reduce Incubation Time: A shorter exposure to the compound may be sufficient to observe the desired effect without causing widespread cell death.[5]

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the cytotoxicity.[5]

Q3: My results are not consistent with published data for other PARP inhibitors. Why might this be?

A3: Discrepancies can arise from several experimental differences:

  • Cell Line Differences: Different cell lines can have varying sensitivities to PARP inhibitors due to their genetic background (e.g., HR proficiency or deficiency).

  • Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the outcome.

  • Compound Stability: Ensure your stock solution of this compound is stored correctly and has not degraded.

Q4: I am not observing the expected synthetic lethality in my BRCA-mutant cell line. What could be the reason?

A4: Resistance to PARP inhibitors can occur through various mechanisms:

  • Restoration of HR Function: Secondary mutations can sometimes restore the function of BRCA proteins.[1]

  • Drug Efflux: Cells may upregulate drug efflux pumps, reducing the intracellular concentration of the inhibitor.[4]

  • Replication Fork Stabilization: Mechanisms that protect stalled replication forks can confer resistance to PARP inhibitors.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (48-hour treatment)

Cell LineCancer TypeBRCA StatusIC50 (nM)
MDA-MB-436Breast CancerBRCA1 Mutant50
SUM1315MO2Breast CancerBRCA1 Mutant75
MCF-7Breast CancerBRCA Wild-Type>10000
OVCAR-3Ovarian CancerBRCA Wild-Type8000
KuramochiOvarian CancerBRCA2 Mutant30
Capan-1Pancreatic CancerBRCA2 Mutant45

Table 2: Recommended Starting Concentration Ranges for Different Assays

Assay TypeSuggested Concentration RangeNotes
Initial IC50 Determination1 nM - 100 µMUse a wide range with serial dilutions.
PARP Activity Assay0.1 x IC50 to 10 x IC50Focus on the range around the IC50 value.
Western Blot for PARylation1 x IC50 to 5 x IC50To confirm target engagement.
Long-term Clonogenic Assay0.01 x IC50 to 1 x IC50Lower concentrations are often used for long-term survival assays.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on a cell line.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: PARP Activity Assay (Immunofluorescence)

This protocol is for visualizing the inhibition of PARP activity in cells.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations for the determined time. Include a positive control (e.g., a DNA damaging agent like H2O2) and a vehicle control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the PAR signal intensity.

Visualizations

PARP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes DSB Double-Strand Break PARP->DSB unrepaired SSB leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER BER->DNA_Damage repairs Apoptosis Apoptosis DSB->Apoptosis triggers HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->DSB prevents repair of This compound This compound This compound->PARP inhibits

Caption: Mechanism of action of this compound as a PARP inhibitor.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response ic50 2. Determine IC50 dose_response->ic50 time_course 3. Time-Course Experiment ic50->time_course optimal_conditions 4. Determine Optimal Concentration & Time time_course->optimal_conditions downstream_assays 5. Perform Downstream Assays (e.g., Western Blot, PARP activity) optimal_conditions->downstream_assays troubleshoot Troubleshoot? downstream_assays->troubleshoot troubleshoot->dose_response Yes analyze 6. Analyze & Interpret Results troubleshoot->analyze No end End analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

References

preventing AZ14133346 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AZ14133346 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What should I do?

A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following solutions:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common choice, its stability can be affected by repeated freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is completely dissolved before use.[1]

Q3: How can the type of storage container affect the stability of this compound?

The material of the storage container can impact the stability of your compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?

The tolerance to DMSO can vary between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[2]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[2]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may have off-target effects.[2]

It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]

Q5: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?

Yes, repeated freeze-thaw cycles should be avoided. DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, potentially diluting your stock solution over time.[2] It is highly recommended to aliquot stock solutions upon preparation.[3]

Troubleshooting Guide

This guide addresses common issues that may arise from the degradation of this compound in solution, leading to inconsistent experimental results and loss of activity.

Issue: Inconsistent Experimental Results and Loss of Compound Activity

This is a common problem that can often be traced back to the degradation of the small molecule inhibitor in solution.[1] The following sections provide a systematic approach to troubleshooting this issue.

1. Review Solution Preparation and Handling

Proper solution preparation is critical for maintaining compound integrity.[1]

  • DOT Script for Solution Preparation Workflow:

    G A Weigh Compound B Select Appropriate Solvent A->B C Dissolve Compound B->C D Vortex/Sonicate to Ensure Complete Dissolution C->D E Sterile Filter (if required) D->E F Aliquot into Light-Protected, Inert Vials E->F G Store at Recommended Temperature F->G

    Caption: Workflow for proper preparation of this compound solutions.

2. Assess Storage Conditions

The stability of a small molecule in solution is highly dependent on storage conditions.[1]

Variable Potential Impact Recommendation
Temperature Elevated temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Light Exposure UV and visible light can induce photochemical degradation.Store solutions in amber vials or wrap containers in foil. Work in a shaded environment.[1]
Air (Oxygen) Exposure Compounds may be susceptible to oxidation.Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
pH The stability of many compounds is pH-dependent.Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.[1][2]

3. Evaluate Stability in Experimental Media

If you suspect your compound is degrading in your assay medium, you can perform a time-course experiment to confirm this.[2] A decrease in the compound's activity over time is indicative of instability.

  • DOT Script for Troubleshooting Workflow:

    G A Inconsistent Results/Loss of Activity B Review Solution Preparation & Handling A->B C Assess Storage Conditions A->C D Evaluate Stability in Assay Medium A->D E Prepare Fresh Stock Solution B->E Improper Preparation F Optimize Storage Conditions C->F Sub-optimal Storage G Perform Time-Course Stability Assay D->G Suspected Instability H Problem Resolved E->H F->H G->H Stable I Contact Technical Support G->I Unstable

    Caption: A logical workflow for troubleshooting this compound instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber polypropylene or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.[3]

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.[3]

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Freshly prepared this compound solution at the desired concentration and in the solvent/buffer of interest.

  • HPLC system with a suitable column and detector.

  • Appropriate mobile phase.

Procedure:

  • Timepoint Zero (T=0): Immediately after preparation, analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline.[1]

  • Storage: Store the remaining solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C, room temperature, exposure to light).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.[1]

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.

  • DOT Script for Stability Assessment Workflow:

    G A Prepare Fresh Solution of this compound B Analyze T=0 Sample by HPLC A->B C Store Solution Under Test Conditions A->C E Compare Peak Areas to T=0 B->E D Analyze Samples at Subsequent Timepoints C->D D->E F Determine Percent Degradation E->F

    Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Improving the In Vivo Efficacy of AZ14133346

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the in vivo efficacy of the JAK1/2 inhibitor, AZ14133346. Given the limited direct public data on this compound, this guide leverages insights from the structurally and functionally similar JAK1/2 inhibitor, AZD1480, to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Janus kinases 1 and 2 (JAK1/2). By inhibiting JAK1/2, it blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This disruption of the JAK/STAT signaling pathway can lead to decreased cell proliferation, induction of apoptosis in cancer cells, and a reduction in tumor growth.[1][2] Dysregulation of the JAK/STAT pathway is a known driver in various malignancies.[1][2]

Q2: What are the primary challenges encountered when transitioning from in vitro to in vivo studies with this compound?

A2: Translating promising in vitro results into significant in vivo efficacy can be challenging. Common issues include:

  • Pharmacokinetic Properties: Rapid plasma clearance and metabolic instability can lead to insufficient drug exposure at the tumor site.[3][4]

  • Bioavailability: Poor oral bioavailability may necessitate alternative formulation strategies or routes of administration.[3]

  • Toxicity: Dose-limiting toxicities can prevent the administration of a therapeutically effective dose. The clinical development of the related compound AZD1480 was halted due to neurotoxicity.[5]

  • Modest Single-Agent Efficacy: Despite effective target inhibition, the compound may only show modest anti-tumor activity on its own, suggesting the need for combination therapies.[4][6]

Q3: What signaling pathways are downstream of JAK1/2 inhibition by this compound?

A3: Inhibition of JAK1/2 by this compound primarily impacts the JAK/STAT pathway. This leads to the downregulation of various STAT3 target genes that are critical for tumor cell survival and proliferation. Key downstream targets include anti-apoptotic proteins like Bcl-2 and survivin, as well as cell cycle regulators such as Cyclin D1, Cyclin D3, and CDC25A.[1][2]

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1/2 Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Translocates This compound This compound This compound->JAK Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

Caption: this compound inhibits the JAK/STAT signaling pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low in vivo efficacy despite high in vitro potency Poor bioavailability, rapid metabolism, or insufficient drug exposure at the tumor site.[3][7]- Optimize the formulation: Prepare fresh formulations for each experiment and consider using solubilizing agents or nanoparticle delivery systems.[7]- Adjust dosing regimen: Increase dosing frequency or consider a different route of administration (e.g., intravenous instead of intraperitoneal).[7]- Perform pharmacokinetic studies to determine drug concentration in plasma and tumor tissue over time.
Observed toxicity or adverse effects (e.g., weight loss) The administered dose is too high, or the compound has off-target effects.[7]- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[7]- Reduce the dose or the frequency of administration.[7]- Monitor animals closely for specific signs of toxicity.[7] The related compound AZD1480 was associated with neurotoxicity.[5]
High variability in tumor growth inhibition between animals Inconsistent drug administration, or inherent biological variability in the tumor model.- Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.- Use well-characterized and validated xenograft models.
Modest single-agent efficacy The tumor may have redundant or compensatory signaling pathways.- Consider combination therapy. For example, combining a JAK inhibitor with a MEK inhibitor has shown synergistic effects in vitro.[4][6]- Investigate other signaling pathways that may be active in the tumor model, such as the PI3K/AKT pathway.[4]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Line:

  • Animals: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used.[4] It is important to allow the animals to acclimatize for at least one week before the experiment begins.[7]

  • Cell Line: Select a cancer cell line with a known dependency on the JAK/STAT pathway. For example, some neuroblastoma, rhabdomyosarcoma, or Ewing sarcoma cell lines show sensitivity to JAK inhibition.[1][2]

2. Tumor Implantation:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) suspended in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.[7]

  • Monitor tumor growth regularly using calipers.

3. Formulation and Administration of this compound:

  • Formulation: A common vehicle for in vivo studies with similar small molecule inhibitors consists of 0.5% hypromellose and 0.1% Tween 80 in water.[1][2] For compounds with poor solubility, a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water can be considered.[7] Always prepare the formulation fresh on the day of dosing.[7]

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on pharmacokinetic and tolerability studies.

4. Study Groups:

  • Vehicle Control: Animals receive the vehicle solution only.

  • This compound Treatment Group(s): Animals receive this compound at one or more dose levels.

  • (Optional) Positive Control: A standard-of-care therapeutic for the chosen cancer model.

  • (Optional) Combination Therapy Group: Animals receive this compound in combination with another therapeutic agent.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Primary endpoint: Tumor growth inhibition (TGI).

  • Secondary endpoints may include overall survival, and analysis of biomarkers in tumor tissue.[1][2]

6. Biomarker Analysis:

  • At the end of the study, collect tumor samples to assess target engagement.

  • Use techniques like Western blotting or immunohistochemistry to measure the levels of phosphorylated STAT3 (p-STAT3) and downstream targets like Cyclin D1 and Bcl-2.[1][2] A decrease in these markers in the treated group compared to the vehicle control indicates successful target inhibition.[1][2]

experimental_workflow A Animal Acclimatization B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Vehicle, this compound, etc.) D->E F Monitor Tumor Volume & Body Weight E->F Repeated Dosing G End of Study F->G H Data Analysis (TGI, Survival) G->H I Tumor Tissue Collection & Biomarker Analysis G->I

Caption: General workflow for an in vivo xenograft study.

Quantitative Data Summary

The following table summarizes efficacy data for the related JAK1/2 inhibitor, AZD1480, from in vitro studies, which can provide a reference for expected potency.

Cell Line Type Number of Cell Lines Tested Median EC50 (µM) EC50 Range (µM)
Neuroblastoma (NB)71.50.36 - 5.37
Rhabdomyosarcoma (RMS)71.50.36 - 5.37
Ewing Sarcoma (ESFT)21.50.36 - 5.37

Data adapted from studies on AZD1480.[1][2]

In vivo, treatment with AZD1480 has been shown to significantly decrease tumor growth and prolong overall survival in mouse xenograft models of these pediatric solid tumors.[1][2] Successful target engagement was confirmed by decreased levels of phosphorylated STAT3 and its downstream targets in tumor tissues from treated mice.[1][2] However, in some models, such as JAK-mutated acute lymphoblastic leukemia, AZD1480 showed only modest single-agent in vivo efficacy despite clear target inhibition.[4][6] This highlights the importance of selecting appropriate tumor models and considering combination strategies.

References

Technical Support Center: AZD9291 (Osimertinib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AZD9291 (Osimertinib) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of AZD9291 during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD9291 (Osimertinib)?

A1: AZD9291, also known as Osimertinib (B560133), is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] AZD9291 forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[3]

Q2: Is AZD9291 (Osimertinib) completely selective for mutant EGFR?

A2: While AZD9291 is highly selective for mutant forms of EGFR over wild-type (WT) EGFR, it is not entirely specific.[1][3] Like most kinase inhibitors, it can interact with other kinases to varying degrees, which may lead to off-target effects.

Q3: What are the known or predicted off-targets of AZD9291 (Osimertinib)?

A3: Experimental screening against a large panel of kinases has shown that AZD9291 has a generally clean profile. However, some kinases, including ErbB2, ErbB4, ACK1, ALK, BLK, BRK, MLK1, and MNK2, have shown significant inhibition at a concentration of 1 µM.[1] Additionally, computational studies have predicted a number of other potential off-targets, such as Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and Src family kinases.[4] Chemical proteomics studies have also identified cathepsins as potential off-targets, which may be related to the drug's accumulation in lysosomes.[3]

Q4: What are the common resistance mechanisms to AZD9291 (Osimertinib)?

A4: Resistance to AZD9291 can occur through on-target EGFR-dependent mechanisms or off-target EGFR-independent mechanisms. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of AZD9291.[5] Off-target resistance mechanisms often involve the activation of bypass signaling pathways, such as MET or HER2 amplification, or alterations in downstream signaling components like the RAS-MAPK and PI3K-AKT pathways.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with AZD9291 (Osimertinib) and suggests potential causes and solutions related to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected cellular phenotype not consistent with EGFR inhibition The observed phenotype may be due to the inhibition of an off-target kinase or signaling pathway.1. Validate with an alternative EGFR inhibitor: Use a structurally different EGFR inhibitor with a known distinct off-target profile to see if the phenotype persists. 2. Perform a rescue experiment: If the off-target is known, try to rescue the phenotype by activating the downstream pathway of the off-target kinase. 3. Conduct a kinome-wide screen: Use a kinase activity or binding assay to identify other kinases inhibited by AZD9291 at the concentrations used in your experiments.
Toxicity in cell lines at concentrations that should be selective for mutant EGFR AZD9291 may be inhibiting other essential kinases or cellular proteins, leading to cytotoxicity.1. Titrate the concentration: Determine the minimal effective concentration that inhibits mutant EGFR phosphorylation without causing significant cell death. 2. Assess apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is due to apoptosis. 3. Consult off-target databases: Check publicly available databases for known off-targets of AZD9291 that are critical for cell survival.
Inconsistent results between different cell lines with the same EGFR mutation The off-target landscape may differ between cell lines, leading to variable responses.1. Characterize your cell lines: Profile the expression levels of known and predicted off-target kinases in your cell lines of interest. 2. Use multiple cell lines: Confirm your findings in several cell lines with the same EGFR mutation to ensure the observed effect is not cell-line specific.
Development of resistance to AZD9291 without the C797S mutation Resistance may be driven by the activation of bypass signaling pathways due to off-target effects or other mechanisms.1. Analyze bypass pathways: Use Western blotting or phospho-proteomics to investigate the activation of alternative signaling pathways such as MET, HER2, or RAS-MAPK. 2. Test combination therapies: Based on the identified activated pathway, test the combination of AZD9291 with an inhibitor of the respective bypass pathway (e.g., a MET inhibitor).

Data Presentation

Summary of AZD9291 (Osimertinib) On-Target and Off-Target Activity

The following table summarizes the known inhibitory activities of AZD9291. It is important to note that obtaining a comprehensive and standardized set of IC50 values for all potential off-targets is challenging, and the data below is compiled from various sources.

TargetIC50 (nM)Assay TypeComments
On-Target
EGFR (L858R)12Recombinant EnzymePotent inhibition of sensitizing mutation.[1]
EGFR (L858R/T790M)1Recombinant EnzymeHigh potency against the key resistance mutation.[1]
Potential Off-Targets (>60% inhibition at 1 µM)
ErbB2 (HER2)ModerateBiochemical Kinome PanelA known bypass pathway in EGFR inhibitor resistance.[1]
ErbB4 (HER4)ModerateBiochemical Kinome PanelMember of the EGFR family.[1]
ACK1ModerateBiochemical Kinome PanelA non-receptor tyrosine kinase.[1]
ALKModerateBiochemical Kinome PanelAn important target in a subset of NSCLC.[1]
BLKModerateBiochemical Kinome PanelA member of the Src family of tyrosine kinases.[1]
BRKModerateBiochemical Kinome PanelA non-receptor tyrosine kinase.[1]
MLK1ModerateBiochemical Kinome PanelA mixed-lineage kinase.[1]
MNK2ModerateBiochemical Kinome PanelA MAP kinase-interacting serine/threonine kinase.[1]
Predicted Off-Targets (Computational)
JAK3PredictedMolecular DockingInvolved in cytokine signaling.[4]
MAPKsPredictedMolecular DockingKey downstream effectors of EGFR.[4]
SrcPredictedMolecular DockingInvolved in various signaling pathways.[4]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity profile of AZD9291 across a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of AZD9291 in DMSO. For a single-dose screen, a final concentration of 1 µM is often used.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., Eurofins DiscoverX, Reaction Biology).

  • Binding or Activity Assay: The service will typically perform a competition binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay.

    • Competition Binding Assay: AZD9291 competes with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is quantified.

    • Kinase Activity Assay: The ability of AZD9291 to inhibit the phosphorylation of a substrate by each kinase is measured, typically using a radiometric or fluorescence-based method.

  • Data Analysis: Results are usually provided as a percentage of inhibition at the tested concentration or as dissociation constants (Kd) or IC50 values.

  • Interpretation: A selective inhibitor will show high affinity or potent inhibition of the intended targets (mutant EGFR) and minimal interaction with other kinases. "Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >90% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of AZD9291 with its on-target and potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R/T790M mutations) to ~80% confluency. Treat cells with various concentrations of AZD9291 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble target protein (e.g., EGFR, and potential off-targets) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of AZD9291 indicates target engagement and stabilization.

Protocol 3: Phospho-Proteomic Analysis of Bypass Pathway Activation

Objective: To identify changes in signaling pathway activation in response to AZD9291 treatment, which may indicate off-target effects or resistance mechanisms.

Methodology:

  • Cell Culture and Treatment: Culture relevant NSCLC cell lines and treat with AZD9291 at a clinically relevant concentration for different time points (e.g., 6, 24, 48 hours). Include a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify and quantify the phosphopeptides. Compare the phosphoproteome of AZD9291-treated cells to control cells to identify differentially phosphorylated proteins and signaling pathways.

  • Interpretation: Upregulation of phosphorylation in pathways such as the MET, HER2, or MAPK pathways may indicate the activation of bypass resistance mechanisms.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Inhibits

Caption: Intended EGFR signaling pathway inhibition by AZD9291 (Osimertinib).

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype or Resistance Observed check_c797s Test for EGFR C797S Mutation start->check_c797s on_target_resistance On-Target Resistance check_c797s->on_target_resistance Positive off_target_analysis Investigate Off-Target Mechanisms check_c797s->off_target_analysis Negative phospho_proteomics Phospho-proteomics/ Western Blot for Bypass Pathways (MET, HER2, etc.) off_target_analysis->phospho_proteomics kinome_scan Kinome Scan for Novel Off-Targets off_target_analysis->kinome_scan validate_off_target Validate Off-Target (CETSA, siRNA, etc.) phospho_proteomics->validate_off_target kinome_scan->validate_off_target combination_therapy Test Combination Therapy (e.g., AZD9291 + METi) validate_off_target->combination_therapy

Caption: Troubleshooting workflow for investigating off-target effects of AZD9291.

References

AZ14133346 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with the experimental compound AZ14133346.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the novel kinase, Variability Kinase 1 (VK1). VK1 is a key component of a cellular stress response pathway. By inhibiting VK1, this compound is under investigation for its potential anti-inflammatory properties.

Q2: What are the known sources of experimental variability with this compound?

In Vitro Assays

Q3: We are observing significant variability in the IC50 values of this compound across different cell lines. Why is this happening?

A3: This is a common observation. The variability in IC50 values can be attributed to several factors:

  • Differential VK1 Expression: VK1 expression levels can vary significantly between cell lines.

  • Presence of Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, reducing its effective intracellular concentration.

  • Cellular Metabolism: The rate at which different cell lines metabolize this compound can differ, leading to variations in the compound's half-life and potency.

Q4: How can we minimize variability in our in vitro experiments?

A4: To improve the reproducibility of your in vitro assays, consider the following:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.

  • Standardized Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, passage number, and cell density.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Compound Handling: Ensure consistent and accurate preparation and dilution of this compound.

In Vivo Studies

Q5: Our in vivo efficacy studies with this compound are not reproducible. What are the potential reasons?

A5: In vivo studies are inherently more complex and prone to variability. Key factors include:

  • Animal Model: The choice of animal model, its genetic background, age, and sex can all influence the response to this compound.

  • Drug Formulation and Administration: The formulation of this compound and the route of administration can significantly impact its bioavailability and efficacy.

  • Inter-animal Variability: Individual animals within a study group can exhibit different responses due to physiological and metabolic differences.[3][4][5]

  • Tissue Heterogeneity: Even within the same animal, different regions of a tissue can show varied responses.[3][4][5]

Q6: What steps can we take to improve the reproducibility of our animal studies?

A6: To enhance the reproducibility of your in vivo experiments, we recommend:

  • Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Standardized Procedures: Adhere to standardized and well-documented protocols for drug administration, sample collection, and data analysis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the relationship between drug exposure and the observed pharmacological effect.

Troubleshooting Guides

Problem: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Cell line misidentification or contaminationAuthenticate cell lines using short tandem repeat (STR) profiling.Confirmation of cell line identity and purity.
Inconsistent cell passage numberUse cells within a defined and narrow passage number range for all experiments.Reduced variability in cell growth and response.
Serum lot-to-lot variabilityTest and pre-qualify new lots of serum before use in critical experiments.Consistent assay performance across experiments.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.Increased accuracy and precision of reagent delivery.
Problem: Poor Reproducibility in Animal Efficacy Studies
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent drug formulationPrepare fresh formulations for each experiment and verify the concentration and stability.Consistent drug exposure and pharmacological response.
Variable drug administrationEnsure consistent and accurate dosing for all animals.Reduced variability in plasma drug concentrations.
Subjective endpoint assessmentUse objective and quantitative endpoints whenever possible. If subjective scoring is necessary, ensure scorers are blinded to the treatment groups.Unbiased and reproducible assessment of efficacy.
Environmental factorsMaintain consistent housing conditions (e.g., temperature, light cycle, diet) for all animals.Minimized stress-induced variability in animal physiology.

Experimental Protocols

Standard Cell-Based Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle. Add the compound to the cells and incubate for the desired time period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin-based) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study Workflow

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Treatment Administration Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Measurement Endpoint Measurement Monitoring->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: A typical workflow for an in vivo efficacy study.

Signaling Pathway

Simplified VK1 Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway involving VK1 and the inhibitory effect of this compound.

G VK1 VK1 Downstream Effector Downstream Effector VK1->Downstream Effector Inflammatory Response Inflammatory Response Downstream Effector->Inflammatory Response This compound This compound This compound->VK1

Caption: Inhibition of the VK1 signaling pathway by this compound.

References

AZ14133346 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AZ14133346 is a fictional drug. The following technical support center, including all data, protocols, and pathways, is a hypothetical construct based on established principles of drug resistance in targeted cancer therapy. It is intended for illustrative purposes only.

Welcome to the technical support center for this compound, a selective inhibitor of the Chimeric Oncoprotein Kinase (COK1). This resource is designed to help researchers and drug development professionals troubleshoot common issues and understand the mechanisms of resistance encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the constitutively active Chimeric Oncoprotein Kinase (COK1). In sensitive cancer cells, COK1 drives oncogenic signaling through the PRO-SURVIVAL pathway, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound binds to the ATP-binding pocket of COK1, blocking its kinase activity and shutting down this aberrant signaling.

cluster_0 GrowthFactors Upstream Signals (Ligand Independent) COK1 COK1 (Chimeric Oncoprotein Kinase) GrowthFactors->COK1 PRO_SURVIVAL PRO-SURVIVAL Pathway COK1->PRO_SURVIVAL Proliferation Cell Proliferation & Survival PRO_SURVIVAL->Proliferation This compound This compound This compound->COK1

Figure 1: Simplified COK1 signaling pathway and the inhibitory action of this compound.

Q2: We are observing a decreased response to this compound in our cell culture model over time. What are the potential causes?

A2: This phenomenon is characteristic of acquired resistance, which can arise from various factors.[1] After an initial positive response to treatment, some cancer cells can develop mechanisms to survive and proliferate despite the presence of the drug.[1] The most common causes are the emergence of drug-resistant clones within the cell population due to selective pressure.

Q3: What are the primary known mechanisms of acquired resistance to this compound?

A3: Based on preclinical models, three primary mechanisms of acquired resistance to this compound have been identified:

  • On-Target Secondary Mutations: The most common mechanism is a "gatekeeper" mutation (T315I) within the COK1 kinase domain. This mutation involves substituting an amino acid with a bulkier one, causing steric hindrance that prevents this compound from binding effectively.[1][2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on COK1.[3][4] Upregulation and phosphorylation of receptor tyrosine kinases, such as MET or EGFR, can reactivate downstream pro-survival signals.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5]

Troubleshooting Guides

Q4: My sensitive cell line now shows a significantly higher IC50 value for this compound. How do I determine the cause of resistance?

A4: A systematic approach is necessary to identify the resistance mechanism. We recommend the following workflow:

  • Confirm Resistance Phenotype: First, confirm the shift in the half-maximal inhibitory concentration (IC50) by performing a dose-response assay. A significant increase (e.g., >10-fold) confirms the development of resistance.[6]

  • Sequence COK1 Kinase Domain: Extract genomic DNA from both the sensitive (parental) and resistant cell lines and perform Sanger sequencing of the COK1 kinase domain. This will identify the presence or absence of the T315I gatekeeper mutation or other potential mutations.

  • Analyze Bypass Pathways: If no COK1 mutations are found, investigate the activation of common bypass pathways. Use Western blot analysis to probe for the phosphorylated (active) forms of key signaling proteins like MET, EGFR, and their downstream effectors (e.g., p-AKT, p-ERK).

  • Evaluate Drug Efflux: Use quantitative PCR (qPCR) or Western blot to measure the expression levels of the ABCB1 gene/protein. An increase in the resistant line compared to the parental line suggests a drug efflux mechanism.

start Resistant Phenotype Observed (Increased IC50) seq_cok1 Sequence COK1 Kinase Domain start->seq_cok1 check_mutation T315I Mutation Present? seq_cok1->check_mutation res_gatekeeper Resistance Mechanism: Gatekeeper Mutation check_mutation->res_gatekeeper Yes analyze_bypass Analyze Bypass Pathways (Western Blot for p-MET, p-EGFR) check_mutation->analyze_bypass No check_bypass Bypass Pathway Activated? analyze_bypass->check_bypass res_bypass Resistance Mechanism: Bypass Pathway Activation check_bypass->res_bypass Yes eval_efflux Evaluate Drug Efflux (qPCR for ABCB1) check_bypass->eval_efflux No check_efflux ABCB1 Overexpressed? eval_efflux->check_efflux res_efflux Resistance Mechanism: Increased Drug Efflux check_efflux->res_efflux Yes unknown Mechanism Unknown (Consider multi-omics analysis) check_efflux->unknown No cluster_0 Mechanisms of Resistance cluster_1 cluster_2 On-Target On-Target Resistance Gatekeeper Gatekeeper Mutation (e.g., T315I) On-Target->Gatekeeper GeneAmp Target Gene Amplification On-Target->GeneAmp Off-Target Off-Target Resistance Bypass Bypass Pathway Activation (e.g., MET, EGFR) Off-Target->Bypass Efflux Increased Drug Efflux (e.g., ABCB1) Off-Target->Efflux

References

AZ14133346 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using AZ14133346, a selective inhibitor of the MEK1/2 kinases. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question Possible Cause Suggested Solution
Why am I not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treatment with this compound? Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit MEK1/2 in your specific cell line.Perform a dose-response experiment to determine the optimal concentration. We recommend a starting range of 10 nM to 1 µM.
Incorrect Timing of Treatment: The duration of the treatment may be too short to see a significant effect on p-ERK levels.Conduct a time-course experiment (e.g., 1, 2, 6, and 24 hours) to identify the optimal treatment duration.
Cell Line Insensitivity: The cell line being used may have intrinsic resistance to MEK inhibitors.Test this compound in a well-characterized sensitive cell line, such as A375 (BRAF V600E mutant), as a positive control.
Why is there a significant decrease in cell viability at concentrations where p-ERK is not fully inhibited? Off-Target Effects: At higher concentrations, this compound may have off-target activities that lead to cytotoxicity.Lower the concentration of this compound to a more specific range. Correlate the p-ERK inhibition with the cell viability data to find the therapeutic window.
Solubility Issues: The compound may be precipitating out of the media at higher concentrations, leading to inconsistent results.Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in your culture media. Visually inspect the media for any signs of precipitation.
My in vivo tumor model is not responding to this compound treatment. Poor Pharmacokinetics: The compound may have poor bioavailability or rapid clearance in the selected animal model.Refer to preclinical pharmacokinetic data to ensure an appropriate dosing regimen. Consider using a different formulation or route of administration.
Tumor Heterogeneity: The tumor may consist of a mixed population of sensitive and resistant cells.Perform immunohistochemistry on tumor samples to confirm target engagement (decreased p-ERK) in the tumor tissue.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

2. How should I store and handle this compound? this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.

3. What is the recommended solvent for this compound? We recommend dissolving this compound in DMSO to prepare a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

4. What are the recommended concentrations for in vitro and in vivo experiments? For in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. For in vivo studies, a dose of 10-50 mg/kg, administered orally once daily, has been shown to be effective in xenograft models. However, optimal dosing should be determined empirically for each model.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

Parameter Value
IC50 (MEK1) 5 nM
IC50 (MEK2) 8 nM
Recommended In Vitro Concentration 10 nM - 1 µM
Recommended In Vivo Dose 10 - 50 mg/kg (oral, daily)
Solubility (DMSO) > 50 mM
Molecular Weight 482.5 g/mol

Experimental Protocols

Western Blot for p-ERK Inhibition
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the MAPK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Translocation This compound This compound This compound->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Line Selection and Culture DoseResponse Dose-Response (Western Blot for p-ERK) CellCulture->DoseResponse Proliferation Cell Proliferation Assay (MTT) DoseResponse->Proliferation IC50 Determine IC50 Proliferation->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Proceed if potent Dosing This compound Dosing Xenograft->Dosing TumorGrowth Monitor Tumor Growth Dosing->TumorGrowth PD Pharmacodynamics (p-ERK in Tumors) TumorGrowth->PD

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Flowchart Start No p-ERK Inhibition Observed CheckConc Is the concentration optimal? Start->CheckConc CheckTime Is the treatment duration sufficient? CheckConc->CheckTime Yes Solution_Dose Perform Dose-Response CheckConc->Solution_Dose No CheckCellLine Is the cell line sensitive? CheckTime->CheckCellLine Yes Solution_Time Perform Time-Course CheckTime->Solution_Time No Solution_Control Use a sensitive positive control cell line CheckCellLine->Solution_Control No

Caption: A logical troubleshooting flowchart for issues with p-ERK inhibition.

Validation & Comparative

Validating the On-Target Effects of AZD1480: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of AZD1480, a potent inhibitor of Janus kinase 2 (JAK2), with other relevant small molecule inhibitors. The experimental data, protocols, and signaling pathways detailed below offer a comprehensive resource for researchers investigating JAK-STAT signaling and developing novel therapeutics.

Introduction to AZD1480 and its Target: JAK2

AZD1480 is a small molecule inhibitor that demonstrates high potency and selectivity for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2] JAK2 plays a critical role in the signaling pathways of several cytokines and growth factors, including erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF). Dysregulation of the JAK2-STAT3 signaling pathway is implicated in various myeloproliferative neoplasms and other cancers, making it a key therapeutic target.

Comparative Analysis of On-Target Effects

To validate the on-target effects of AZD1480, its activity is compared with other known JAK2 inhibitors, such as Ruxolitinib and Fedratinib. The following table summarizes key quantitative data from in vitro and in vivo studies.

CompoundTarget(s)IC50 (JAK2)Cell-Based Potency (Ba/F3-JAK2 V617F)In Vivo Efficacy (Tumor Growth Inhibition)Reference
AZD1480 JAK20.6 nM4 nMSignificant inhibition in various cancer models[1][2]
Ruxolitinib JAK1/JAK23.3 nM (JAK1), 2.8 nM (JAK2)129 nMApproved for myelofibrosis
Fedratinib JAK2/FLT33 nM25 nMApproved for myelofibrosis

Experimental Protocols for On-Target Validation

The validation of AZD1480's on-target effects relies on a series of well-established experimental protocols.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1480 against purified JAK2 enzyme.

Methodology:

  • Recombinant human JAK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • AZD1480 is added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To assess the ability of AZD1480 to inhibit the proliferation of cells dependent on JAK2 activity.

Methodology:

  • Ba/F3 cells engineered to express the constitutively active JAK2 V617F mutant are seeded in 96-well plates.

  • Cells are treated with serial dilutions of AZD1480.

  • After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The concentration of AZD1480 that inhibits cell growth by 50% (GI50) is determined.

Western Blot Analysis

Objective: To confirm the inhibition of downstream signaling from JAK2 in a cellular context.

Methodology:

  • Cancer cell lines known to have activated JAK2 signaling (e.g., HEL 92.1.7) are treated with AZD1480 for a short period (e.g., 1-2 hours).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3), a direct downstream target of JAK2, and total STAT3.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the p-STAT3/total STAT3 ratio indicates on-target activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK2-STAT3 signaling pathway and a typical experimental workflow for validating the on-target effects of an inhibitor like AZD1480.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Promotes Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds AZD1480 AZD1480 AZD1480->JAK2 Inhibits

Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of AZD1480.

Experimental_Workflow Start Hypothesis: Compound inhibits Target Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay Assess Cellular Potency Target_Engagement Target Engagement (e.g., Western Blot for p-STAT3) Cell_Based_Assay->Target_Engagement Confirm Downstream Inhibition In_Vivo_Model In Vivo Model (e.g., Xenograft) Target_Engagement->In_Vivo_Model Evaluate In Vivo Efficacy End On-Target Effect Validated In_Vivo_Model->End

Caption: A generalized workflow for validating the on-target effects of a kinase inhibitor.

References

Comparison Guide: AZ14133346 and Competitor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We understand the importance of thorough and objective comparative data in the fast-paced world of pharmaceutical research. You have requested a detailed comparison guide for AZ14133346 versus a relevant competitor compound, complete with quantitative data, experimental protocols, and visualizations.

Unfortunately, after a comprehensive search of publicly available scientific literature, clinical trial registries, and other accessible resources, we have been unable to identify any information regarding the compound "this compound." This designation does not appear in the public domain, suggesting it may be an internal development code that has not yet been disclosed.

Without information on the therapeutic target, mechanism of action, or intended indication of this compound, it is not possible to identify an appropriate competitor compound for a meaningful efficacy comparison.

We are committed to providing you with the most accurate and up-to-date information. Should "this compound" be publicly disclosed in the future, we will gladly revisit this request and prepare the comprehensive comparison guide you require.

We appreciate your understanding and are available to assist with any other inquiries you may have regarding known compounds and their alternatives.

head-to-head studies involving AZ14133346

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to AZD1480 and Other Kinase Inhibitors for Researchers

This guide provides a comparative analysis of AZD1480, a selective inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2), against other relevant kinase inhibitors based on preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AZD1480's performance and to provide detailed experimental context.

Overview of AZD1480

AZD1480 is an ATP-competitive small-molecule inhibitor of JAK1 and JAK2.[1] Dysregulation of the JAK/STAT signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders.[2] Preclinical studies have demonstrated the anti-tumor activity of AZD1480 in models of myeloproliferative neoplasms and various solid tumors.[3][4] However, the clinical development of AZD1480 was discontinued (B1498344) due to dose-limiting neurotoxicities and a lack of significant clinical activity.[5]

Head-to-Head Comparison: AZD1480 vs. Ruxolitinib (B1666119)

Ruxolitinib is another potent and selective inhibitor of JAK1 and JAK2.[6] Both compounds have been evaluated in similar preclinical models, allowing for a comparative assessment of their activity.

In Vitro Efficacy: Inhibition of Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for AZD1480 and ruxolitinib in different cell lines.

Cell LineCancer TypeAZD1480 IC50Ruxolitinib IC50Reference
K-562Chronic Myelogenous LeukemiaNot Reported20 µM (at 48h)[7]
NCI-BL 2171B-cell LymphomaNot Reported23.6 µM (at 48h)[7]
Ba/F3-EpoR-JAK2V617FPro-B cell lineNot Reported~100-130 nM[8]
Erythroid progenitors (PV patients)Polycythemia VeraNot Reported67 nM[8]
Erythroid progenitors (healthy)NormalNot Reported>400 nM[8]
TEL-Jak2 Ba/F3Pro-B cell line60 nM (GI50)Not Reported[1]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism.

Xenograft ModelCancer TypeTreatmentDosing ScheduleTumor Growth InhibitionReference
DU145Prostate CancerAZD1480 (50 mg/kg)Once daily81%[1]
MDA-MB-468Breast CancerAZD1480 (50 mg/kg)Once daily111% (regression)[1]
MDAH2774Ovarian CancerAZD1480 (30 mg/kg)Twice daily139% (regression)[1]
HNSCC PDXHead and Neck Squamous Cell CarcinomaAZD1480Not specifiedSignificant[9]
HNSCC PDXHead and Neck Squamous Cell CarcinomaRuxolitinibNot specifiedSignificant[9]
NCI-H82Small Cell Lung CancerAZD1480 (60 mg/kg/d)DailySignificant[10]
GLC4Small Cell Lung CancerAZD1480 (60 mg/kg/d)DailySignificant[10]

One study directly compared the efficacy of ruxolitinib in a head and neck squamous cell carcinoma (HNSCC) patient-derived xenograft (PDX) model that was previously shown to be sensitive to AZD1480. The results indicated that ruxolitinib significantly slowed tumor growth in this model, suggesting comparable efficacy.[9]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., AZD1480, ruxolitinib) in cell culture medium. Add the different concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[11]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

Western Blot for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, a key downstream target of the JAK/STAT pathway.

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of the JAK inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with a cytokine like IL-6 (e.g., for 15-30 minutes) to induce STAT3 phosphorylation. Wash the cells with cold PBS and then lyse them.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[2]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[11] The band intensities can be quantified to determine the ratio of p-STAT3 to total STAT3.[11]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Cell Inoculation: Inject cancer cells (e.g., NCI-H82, GLC4) subcutaneously into immunodeficient mice.[10]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a certain size, randomize the mice into treatment and control groups.[10]

  • Drug Administration: Administer the test compound (e.g., AZD1480 formulated in 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80) or vehicle to the mice according to the specified dosing schedule (e.g., daily oral gavage).[10]

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.[10]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting to assess target engagement (e.g., inhibition of STAT3 phosphorylation).[3][10]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds AZD1480 AZD1480 AZD1480->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: A generalized experimental workflow for Western Blotting.

References

Comparative Analysis of PARP Inhibitors in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Poly (ADP-ribose) polymerase (PARP) inhibitors in various preclinical disease models, with a focus on oncology. While specific data for AZ14133346 is not publicly available, this document presents a comparative analysis of well-characterized PARP inhibitors to serve as a benchmark for evaluating novel compounds in this class. The data herein is compiled from multiple studies and is intended to guide researchers in designing and interpreting their own experiments.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors are a class of targeted therapies that exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair.[1][2] Tumors with mutations in genes such as BRCA1 and BRCA2 are particularly susceptible to PARP inhibition.[2][3]

Normally, single-strand DNA breaks are repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1] When PARP is inhibited, these single-strand breaks persist and, upon DNA replication, lead to the formation of double-strand breaks. In healthy cells, these double-strand breaks are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), these double-strand breaks are not repaired, leading to genomic instability and cell death.[2][3]

Beyond catalytic inhibition, many PARP inhibitors also function by "trapping" the PARP enzyme on the DNA at the site of damage.[2][4] This PARP-DNA complex is highly cytotoxic and is a key mechanism of action for several PARP inhibitors. The potency of PARP trapping varies among different inhibitors and contributes to their distinct efficacy and toxicity profiles.[4]

cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (Defective HR, e.g., BRCA-mutant) ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb unrepaired leads to ber Base Excision Repair (BER) parp->ber initiates survival Cell Survival ber->survival maintains hr Homologous Recombination (HR) dsb->hr activates hr->survival ensures ssb_c Single-Strand Break (SSB) parp_c PARP ssb_c->parp_c dsb_c Double-Strand Break (DSB) ssb_c->dsb_c unrepaired leads to parpi PARP Inhibitor (e.g., this compound) parp_c->parpi inhibited by ber_c Base Excision Repair (BER) parp_c->ber_c hr_c Homologous Recombination (HR) dsb_c->hr_c death Cell Death (Synthetic Lethality) hr_c->death failure leads to

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors.

Comparative Efficacy of PARP Inhibitors in Preclinical Models

The following tables summarize the in vitro potency and in vivo efficacy of several well-characterized PARP inhibitors across different cancer cell lines and xenograft models. This data can serve as a reference for positioning novel PARP inhibitors.

Table 1: In Vitro Potency of PARP Inhibitors
CompoundTarget(s)IC50 (PARP1, nM)Cell Line (BRCA status)Cell Viability (GI50, µM)Reference
Olaparib PARP1/21-5Capan-1 (BRCA2-mutant)0.01[1]
MDA-MB-436 (BRCA1-mutant)0.009[1]
SW620 (BRCA-wildtype)>10[1]
Niraparib PARP1/22-4Capan-1 (BRCA2-mutant)0.008[4]
MDA-MB-436 (BRCA1-mutant)0.005[4]
Rucaparib PARP1/2/31.4Capan-1 (BRCA2-mutant)0.02[4]
MDA-MB-436 (BRCA1-mutant)0.015[4]
Talazoparib PARP1/20.6Capan-1 (BRCA2-mutant)0.001[4]
MDA-MB-436 (BRCA1-mutant)0.0005[4]
Table 2: In Vivo Efficacy of PARP Inhibitors in Xenograft Models
CompoundDose & ScheduleAnimal ModelTumor ModelTumor Growth Inhibition (%)Reference
Olaparib 50 mg/kg, QD, PONude MiceCapan-1 Xenograft85[1]
Niraparib 50 mg/kg, QD, PONude MiceCapan-1 Xenograft90[4]
Rucaparib 10 mg/kg, QD, PONude MiceCapan-1 Xenograft80[4]
Talazoparib 0.33 mg/kg, QD, PONude MiceCapan-1 Xenograft>95[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PARP inhibitors.

In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., Capan-1, MDA-MB-436, SW620) are cultured in appropriate media and conditions as recommended by the supplier.

  • Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the PARP inhibitor is prepared, and cells are treated with a range of concentrations for 72-120 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated using non-linear regression analysis.

cluster_workflow In Vitro Cell Viability Assay Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of PARP Inhibitor seed->treat incubate Incubate for 72-120 hours treat->incubate assay Measure Cell Viability (e.g., CellTiter-Glo®) incubate->assay analyze Calculate GI50 Values assay->analyze end End analyze->end

Figure 2: Workflow for in vitro cell viability assessment.
In Vivo Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Tumor Implantation: Cancer cells (e.g., 5 x 10^6 Capan-1 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The PARP inhibitor is administered daily via oral gavage at a predetermined dose.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.

cluster_workflow In Vivo Xenograft Study Workflow start Start implant Subcutaneous Implantation of Cancer Cells start->implant monitor_growth Monitor Tumor Growth to 100-200 mm³ implant->monitor_growth randomize Randomize Mice into Control and Treatment Groups monitor_growth->randomize treat Daily Oral Administration of PARP Inhibitor or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure endpoint Endpoint: Excise and Weigh Tumors measure->endpoint At study completion analyze Calculate Tumor Growth Inhibition and Assess Toxicity endpoint->analyze end End analyze->end

Figure 3: Workflow for an in vivo xenograft efficacy study.

Conclusion

The preclinical evaluation of novel PARP inhibitors like this compound requires rigorous comparative studies against established agents. By utilizing standardized in vitro and in vivo models and protocols, researchers can effectively characterize the potency, efficacy, and potential therapeutic window of new compounds. The data presented in this guide for other PARP inhibitors provides a valuable framework for these comparative assessments and highlights the key parameters for successful drug development in this class.

References

No Publicly Available Data for AZ14133346 Clinical or Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for clinical and preclinical trial data on the compound "AZ14133346" has yielded no specific results. Publicly accessible databases and scientific literature do not appear to contain information on a compound with this identifier.

The initial search for "this compound clinical trials" and "this compound preclinical studies" did not return any relevant information. Further investigation suggests that "this compound" may be an internal development code that has not been disclosed publicly, a possible typographical error, or a compound that has not progressed to a stage where data is widely available.

While no information was found for this compound, the search did identify information on other investigational compounds from AstraZeneca, including:

  • AZD0466: A drug being studied in patients with advanced hematologic or solid tumors[1].

  • AZD9833: A compound being investigated in a Phase III study for HR+/HER2- metastatic breast cancer[2].

  • AZD9291: A treatment studied in patients with non-small cell lung cancer[3].

Without any available data for this compound, it is not possible to conduct a meta-analysis, create a comparison guide with other alternatives, or generate the requested data tables and visualizations. Researchers and professionals seeking information on this specific compound are advised to consult AstraZeneca's official disclosures or clinical trial registries for any potential future updates.

References

Safety Operating Guide

Proper Disposal Procedures for AZ14133346: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Given that AZ14133346 is a potent and selective inhibitor of EGFR Exon20 insertions intended for research use and lacks a publicly available Safety Data Sheet (SDS), it is imperative to handle and dispose of this compound with a high degree of caution.[1] The absence of a specific SDS necessitates treating this compound as a potentially hazardous substance, following the most conservative disposal protocols for potent research compounds.[2][3]

Key Chemical Data for Disposal Considerations

The following table summarizes the known chemical properties of this compound relevant to its handling and disposal.

IdentifierValue
Chemical Name (S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one[1]
Molecular Formula C29H27N5O2[1]
Molecular Weight 477.57 g/mol [1]
CAS Number Not Available[1]
Known Hazards As a potent kinase inhibitor, it should be considered a potentially cytotoxic and hazardous compound.[2][4]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on best practices for the disposal of potent, novel research compounds where a specific SDS is unavailable.[1][2] Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines.[1][5]

Waste Segregation and Collection
  • Solid Waste:

    • At the point of generation, place all solid waste contaminated with this compound into a designated, sealable, and clearly labeled hazardous waste container.[2]

    • This includes unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and pipette tips.[2]

    • The container should be made of a material compatible with the chemical waste.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2]

    • Ensure the container is kept tightly sealed when not in use.[5]

    • Never dispose of solutions containing this compound down the drain.[6][7]

Waste Container Labeling
  • All hazardous waste containers must be clearly labeled with the following information:[2][8]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration or quantity of this compound.

    • The date when the waste was first added to the container (accumulation start date).[1]

Storage of Hazardous Waste
  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][5]

  • Ensure that incompatible waste types are segregated to prevent any chemical reactions.[9]

Decontamination of Laboratory Equipment
  • Non-disposable Glassware and Equipment:

    • Rinse contaminated surfaces with a suitable solvent (e.g., 70% ethanol) to solubilize the compound.[2][10] Collect the rinsate as hazardous liquid waste.

    • Follow with a thorough wash using a laboratory detergent and water.[10]

    • A final rinse with water should be performed to remove any residual cleaning agents.[10]

  • Work Surfaces:

    • Decontaminate any surfaces that may have come into contact with this compound.

    • Wipe the surface with a solvent-soaked cloth (e.g., 70% ethanol) followed by a cleaning agent.[2]

    • Dispose of all cleaning materials as solid hazardous waste.[2]

Disposal of Empty Containers
  • Thoroughly rinse the empty this compound container with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.[11]

  • Deface or remove the original label to prevent misuse.[11]

  • Dispose of the rinsed, decontaminated container according to your institution's guidelines for empty chemical containers.[11]

Final Disposal
  • Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.[1][5]

  • The final disposal method for this type of potent compound is typically high-temperature incineration by a licensed hazardous waste disposal facility.[12][13]

Mandatory Visualizations

AZ14133346_Disposal_Workflow cluster_generation Waste Generation Point cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Use solid_waste Solid Waste (PPE, vials, etc.) start->solid_waste liquid_waste Liquid Waste (solutions, rinsate) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container saa Satellite Accumulation Area solid_container->saa liquid_container->saa ehs_pickup EHS Waste Pickup saa->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for the potent research compound this compound.

References

Navigating the Safe Handling of AZ14133346: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of AZ14133346, a potent and selective inhibitor of EGFR Exon20 insertions. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The absence of comprehensive hazard data necessitates a cautious approach.

Essential Safety and Handling Information

This table summarizes the key safety and logistical information for this compound. Due to a lack of quantitative data in the provided Safety Data Sheet, the information is presented qualitatively.

ParameterRecommendation
Hazard Classification Not classified as a hazardous substance or mixture.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
Recommended Storage Keep container tightly sealed in a cool, well-ventilated area at -20°C. Avoid direct sunlight and sources of ignition.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Decomposition Products Under fire conditions, may decompose and emit toxic fumes.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and any identifying numbers on the label match the order information.

  • Wear appropriate PPE during the inspection process.

Storage
  • Store the compound in its original, tightly sealed container.

  • Place the container in a designated freezer at -20°C.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Wear the full complement of recommended PPE.

  • Avoid creating dust or aerosols. If weighing the solid form, do so in a contained environment.

  • After handling, thoroughly wash hands and any exposed skin.

Spill Management
  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and clean the spill site with an appropriate solvent.

Emergency Procedures: First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan
  • All waste materials containing this compound, including empty containers and contaminated disposables, should be considered chemical waste.

  • Dispose of waste in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in general waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving to disposal.

AZ14133346_Handling_Workflow cluster_receiving Receiving & Inspection cluster_storage Storage cluster_handling Handling & Use cluster_emergency Emergency & Disposal receive Receive Shipment inspect Inspect Container (Wear PPE) receive->inspect store Store at -20°C in a well-ventilated area inspect->store ppe Don Appropriate PPE store->ppe handle Handle in Fume Hood ppe->handle wash Wash Hands After Use handle->wash spill Spill Management handle->spill first_aid First Aid handle->first_aid dispose Dispose as Chemical Waste wash->dispose

Caption: Workflow for the safe handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。